molecular formula C16H25NO3 B2901358 N-Octanoyl dopamine CAS No. 105026-81-1

N-Octanoyl dopamine

Cat. No.: B2901358
CAS No.: 105026-81-1
M. Wt: 279.38
InChI Key: MGRVMTGNRVNIEL-UHFFFAOYSA-N
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Description

N-Octanoyl dopamine is a useful research compound. Its molecular formula is C16H25NO3 and its molecular weight is 279.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-16(20)17-11-10-13-8-9-14(18)15(19)12-13/h8-9,12,18-19H,2-7,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRVMTGNRVNIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of N-Octanoyl Dopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-Octanoyl Dopamine (B1211576) (NOD) is a synthetic, lipophilic derivative of dopamine belonging to the class of N-acyl dopamines (NADDs). Unlike its parent molecule, NOD's biological activities are not mediated by classical dopaminergic receptors and are devoid of hemodynamic side effects.[1][2] Its mechanism of action is multifaceted, primarily revolving around three core pillars: potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, significant anti-inflammatory and immunomodulatory effects via inhibition of the NF-κB pathway, and induction of the Unfolded Protein Response (UPR), which confers cytoprotection against stressors like hypothermia.[3][4][5] This unique combination of properties makes NOD a compound of significant interest for therapeutic applications in organ preservation, acute kidney injury, and inflammatory disorders.[6][7]

Core Mechanisms of Action

The pharmacological profile of N-Octanoyl Dopamine is characterized by several distinct, yet potentially interconnected, molecular mechanisms.

TRPV1 Channel Agonism

A primary and well-documented mechanism of NOD is its function as a potent agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[4][8] Endogenous N-acyl dopamines are known to activate TRPV1, and the synthetic derivative NOD leverages this pathway.[4] This activation is crucial for some of its protective effects, particularly in the context of ischemia-reperfusion injury.[7] Studies have demonstrated that the renoprotective properties of NOD in warm ischemia-induced acute kidney injury are dependent on TRPV1 activation.[7][9] The interaction with TRPV1 is structurally specific, requiring the catechol group and the amide linker for potent activation.[10][11]

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular TRPV1 TRPV1 Channel Ca_in Ca²⁺ TRPV1->Ca_in NOD This compound NOD->TRPV1 Ca_out Ca²⁺ Ca_out->TRPV1 Influx Downstream Downstream Signaling (e.g., CGRP Release) Ca_in->Downstream

NOD-Mediated Agonism of the TRPV1 Channel.
Anti-inflammatory and Immunomodulatory Effects

NOD exhibits robust anti-inflammatory properties that are, in part, distinct from its TRPV1-activating capabilities.[10][12] A key anti-inflammatory mechanism is the impairment of NF-κB activation.[3][5] In models using TNFα-stimulated cells, NOD was shown to inhibit the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory cell adhesion molecules such as VCAM-1 and ICAM-1.[6][8]

Furthermore, NOD directly modulates T-cell function. It inhibits the production of cytokines like TNF-α and IFN-γ in activated T-cells and reduces the expression of key adhesion molecules VLA-4 and LFA-1 on the T-cell surface.[5][13][14] This blunts the ability of T-cells to adhere to endothelial cells, a critical step in the inflammatory cascade and in allograft rejection.[13][14] The intact catechol structure of NOD is considered obligatory for these potent anti-inflammatory effects.[10][12]

G Stimulus Inflammatory Stimulus (e.g., TNF-α, IFN-γ) NFkB NF-κB Pathway Activation Stimulus->NFkB Genes Pro-inflammatory Gene Transcription NFkB->Genes Molecules Adhesion Molecules (VCAM-1, ICAM-1) Genes->Molecules Cytokines Cytokines (TNF-α, IFN-γ) Genes->Cytokines NOD This compound NOD->NFkB Inhibition

Anti-inflammatory Signaling Pathway of NOD via NF-κB Inhibition.
Induction of the Unfolded Protein Response (UPR) and Cytoprotection

In endothelial cells, NOD treatment has been shown to induce the Unfolded Protein Response (UPR), a cellular stress response related to the endoplasmic reticulum (ER).[3][15] This response is not caused by the selective activation of a particular UPR sensor but is dependent on the redox activity of NOD's catechol structure.[3][15] The induction of the UPR does not lead to apoptosis but instead results in a state of hypometabolism, characterized by decreased intracellular ATP concentrations and the activation of AMPK.[3][15] This adaptive state makes cells significantly more resistant to injury from stressors such as cold storage, a key benefit for organ preservation.[1][3][15] This cytoprotective effect is also linked to NOD's lipophilicity, which allows for enhanced cellular uptake compared to dopamine.[1][16]

G cluster_outcomes Cellular Adaptation NOD This compound ER Endoplasmic Reticulum (ER) NOD->ER Redox Activity UPR Unfolded Protein Response (UPR) Activation ER->UPR Hypometabolism Hypometabolism UPR->Hypometabolism Thermo Thermotolerance & Cytoprotection UPR->Thermo ATP ↓ Intracellular ATP Hypometabolism->ATP AMPK ↑ AMPK Activation Hypometabolism->AMPK G cluster_0 Experimental Workflow A 1. Culture HUVECs to confluence B 2. Pre-incubate with NOD (2 hours, 37°C) A->B C 3. Induce Injury: Cold Storage (24 hours, 4°C) B->C D 4. Collect Cell Culture Supernatant C->D E 5. Perform Lactate Dehydrogenase (LDH) Assay D->E F 6. Analyze Data (Calculate % Cytotoxicity, EC₅₀) E->F

References

N-Acyl Dopamines: A Comprehensive Technical Guide to their Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl dopamines (NADs) are a class of endogenous lipid signaling molecules that have garnered significant attention in recent years for their diverse and potent biological activities. Structurally, they consist of a dopamine (B1211576) moiety linked to a fatty acid via an amide bond. This unique combination confers on them the ability to interact with multiple receptor systems, positioning them as key modulators of various physiological and pathological processes. This technical guide provides an in-depth overview of the core biological functions of NADs, with a focus on their synthesis, metabolism, signaling pathways, and therapeutic potential. Quantitative data are summarized for comparative analysis, and detailed methodologies for key experimental procedures are provided.

I. Biosynthesis and Metabolism of N-Acyl Dopamines

The endogenous levels of NADs are tightly regulated by a balance between their synthesis and degradation. While the precise enzymatic pathways are still under active investigation, several key steps have been elucidated.

A. Biosynthesis

The primary proposed pathway for the biosynthesis of N-acyl dopamines involves the direct conjugation of dopamine with a fatty acid. One of the key enzymes implicated in this process is fatty acid amide hydrolase (FAAH), which may act in a "reverse" manner to synthesize NADs, particularly under conditions of high substrate availability.

Another proposed, though likely minor, pathway involves the initial formation of an N-acyl tyrosine, which is then hydroxylated by tyrosine hydroxylase to N-acyl DOPA and subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form the corresponding N-acyl dopamine.[1][2]

cluster_biosynthesis N-Acyl Dopamine Biosynthesis Dopamine Dopamine FAAH_synth FAAH (synthesis) Dopamine->FAAH_synth FattyAcid Fatty Acid FattyAcid->FAAH_synth NAD N-Acyl Dopamine FAAH_synth->NAD

Biosynthesis of N-Acyl Dopamines.
B. Metabolism and Degradation

The metabolic breakdown of N-acyl dopamines is crucial for terminating their signaling. Several enzymatic pathways contribute to their inactivation:

  • Fatty Acid Amide Hydrolase (FAAH): This is a primary enzyme responsible for the hydrolysis of NADs back to dopamine and the corresponding fatty acid.[1]

  • Catechol-O-Methyltransferase (COMT): The catechol moiety of dopamine is susceptible to O-methylation by COMT, leading to the formation of O-methylated NAD metabolites, which may have altered biological activity.[1]

  • Cytochrome P450 (CYP450) Enzymes: NADs can also be metabolized by CYP450 enzymes, leading to the formation of various hydroxylated and epoxidated derivatives.

cluster_degradation N-Acyl Dopamine Degradation NAD N-Acyl Dopamine FAAH_hydrolysis FAAH (hydrolysis) NAD->FAAH_hydrolysis COMT COMT NAD->COMT CYP450 CYP450 NAD->CYP450 Dopamine Dopamine FAAH_hydrolysis->Dopamine FattyAcid Fatty Acid FAAH_hydrolysis->FattyAcid OMethyl_NAD O-Methylated NAD COMT->OMethyl_NAD Metabolites Hydroxylated/Epoxidated Metabolites CYP450->Metabolites

Degradation pathways of N-Acyl Dopamines.

II. Signaling Pathways and Molecular Targets

N-acyl dopamines exert their biological effects by interacting with a range of molecular targets, most notably transient receptor potential (TRP) channels and cannabinoid receptors.

A. Transient Receptor Potential Vanilloid 1 (TRPV1)

Several NADs, particularly N-arachidonoyl dopamine (NADA) and N-oleoyl dopamine (OLDA), are potent agonists of the TRPV1 receptor, a non-selective cation channel primarily known for its role in pain and temperature sensation.[1][3] Activation of TRPV1 by NADs leads to an influx of calcium ions, triggering downstream signaling cascades.

B. Cannabinoid Receptors (CB1 and CB2)

NADA is also recognized as an endocannabinoid, acting as an agonist at the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system.[4][5] Its affinity for the CB2 receptor, mainly found on immune cells, is considerably lower.[6][7] The interaction with CB1 receptors implicates NADs in the modulation of neurotransmission, mood, and appetite.

cluster_signaling N-Acyl Dopamine Signaling NAD N-Acyl Dopamine TRPV1 TRPV1 Receptor NAD->TRPV1 CB1 CB1 Receptor NAD->CB1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Neurotransmission Neurotransmission CB1->Neurotransmission Neuronal_Modulation Neuronal Modulation Ca_influx->Neuronal_Modulation Pain_Sensation Pain Sensation Neuronal_Modulation->Pain_Sensation Inflammation Inflammation Neuronal_Modulation->Inflammation

Major signaling pathways of N-Acyl Dopamines.

III. Core Biological Functions

The multifaceted interactions of NADs with their molecular targets translate into a broad spectrum of biological functions.

A. Nociception and Pain Modulation

Through their potent activation of TRPV1 channels, NADs play a significant role in nociception.[1][3] They are involved in the signaling of noxious stimuli and have been shown to induce pain-related behaviors in animal models. Conversely, their interaction with CB1 receptors can lead to analgesic effects, highlighting a complex, dual role in pain modulation.

B. Inflammation and Immune Response

NADs exhibit significant anti-inflammatory properties. NADA has been shown to suppress the activation of immune cells and reduce the production of pro-inflammatory mediators.[4] This anti-inflammatory action is mediated, at least in part, through both TRPV1 and cannabinoid receptor signaling.[8]

C. Neurological and CNS Functions

The presence and activity of NADs in the brain, particularly in regions rich in dopamine and cannabinoid receptors, suggest their involvement in various neurological processes. They have been implicated in the regulation of motor function, mood, and reward pathways.[4][9] Furthermore, some NADs have demonstrated neuroprotective effects in models of neuroinflammation and oxidative stress.[10]

IV. Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of various N-acyl dopamines with their primary molecular targets.

Table 1: Receptor Binding Affinities (Ki) of N-Acyl Dopamines

N-Acyl DopamineReceptorSpeciesKi (nM)Reference(s)
N-Arachidonoyl dopamine (NADA)CB1Rat250[5][6]
CB2Rat>10,000[11]
TRPV1Human--
N-Oleoyl dopamine (OLDA)CB1Rat1,600[3]
TRPV1Human36[3]

Table 2: Functional Potencies (EC50/IC50) of N-Acyl Dopamines

N-Acyl DopamineAssayTarget/SystemEC50/IC50Reference(s)
N-Arachidonoyl dopamine (NADA)TRPV1 Activation (Ca²⁺ influx)Human TRPV1~50 nM[1][4]
FAAH InhibitionN18TG2 cells19-100 µM[5]
Anandamide Transport InhibitionRBL-2H3/C6 cells17.5-33 µM[11]
MCF-7 Cell Proliferation InhibitionHuman breast cancer cells0.25 µM[6]
N-Oleoyl dopamine (OLDA)5-Lipoxygenase InhibitionRBL-1 cells7.5 nM[3]
N-Palmitoyl dopamine (PALDA)'Entourage' effect on NADA (TRPV1)Human TRPV10.1-10 µM[12][13]

V. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of N-acyl dopamines.

A. Synthesis of N-Acyl Dopamines

Objective: To chemically synthesize N-acyl dopamines for in vitro and in vivo studies.

Methodology: A common method for the synthesis of N-acyl dopamines involves the direct amide bond formation between dopamine and a fatty acid without the need for protective groups. Propylphosphoric acid cyclic anhydride (B1165640) (PPACA) can be used as an efficient condensation agent.

  • Materials: Dopamine hydrochloride, fatty acid of interest, triethylamine (B128534) (TEA), dichloromethane (B109758) (CH2Cl2), propylphosphoric acid cyclic anhydride (PPACA), silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve dopamine hydrochloride and the fatty acid in CH2Cl2.

    • Add triethylamine to the solution to neutralize the hydrochloride.

    • Add PPACA to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.

    • Elute the product with an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform).

    • Collect and concentrate the fractions containing the pure N-acyl dopamine.

    • Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.[4][5]

cluster_synthesis_workflow N-Acyl Dopamine Synthesis Workflow start Start dissolve Dissolve Dopamine HCl and Fatty Acid in CH₂Cl₂ start->dissolve add_tea Add Triethylamine dissolve->add_tea add_ppaca Add PPACA and Stir add_tea->add_ppaca monitor Monitor with TLC add_ppaca->monitor purify Purify by Silica Gel Chromatography monitor->purify confirm Confirm Structure (NMR, MS) purify->confirm end End confirm->end

Workflow for the synthesis of N-Acyl Dopamines.
B. TRPV1 Receptor Activation Assay (Intracellular Calcium Measurement)

Objective: To determine the ability of N-acyl dopamines to activate TRPV1 receptors by measuring changes in intracellular calcium concentration.

Methodology: This assay typically uses a cell line (e.g., HEK293) stably expressing the TRPV1 receptor and a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Materials: HEK293 cells expressing TRPV1, cell culture medium, Fura-2 AM, Pluronic F-127, HEPES-buffered saline, N-acyl dopamine solutions, ionomycin (B1663694) (positive control), fluorescence plate reader or microscope.

  • Procedure:

    • Seed TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of Pluronic F-127 (to aid solubilization) in HEPES-buffered saline for 30-60 minutes at 37°C.

    • Wash the cells with HEPES-buffered saline to remove extracellular dye.

    • Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add the N-acyl dopamine solution at various concentrations to the wells.

    • Immediately record the change in fluorescence ratio over time.

    • At the end of the experiment, add ionomycin to determine the maximum calcium response.

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio and plot dose-response curves to determine the EC50 value.[12][14][15]

C. Cannabinoid Receptor (CB1) Binding Assay

Objective: To determine the binding affinity (Ki) of N-acyl dopamines for the CB1 receptor.

Methodology: This is a competitive radioligand binding assay using cell membranes expressing the CB1 receptor and a radiolabeled CB1 ligand (e.g., [³H]CP55,940).

  • Materials: Cell membranes from cells expressing CB1 receptors (e.g., CHO-CB1 cells or rat brain membranes), radiolabeled CB1 ligand ([³H]CP55,940), unlabeled N-acyl dopamine solutions, binding buffer (e.g., Tris-HCl with BSA), glass fiber filters, scintillation cocktail, scintillation counter.

  • Procedure:

    • In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled N-acyl dopamine.

    • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine the concentration of the N-acyl dopamine that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]

D. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of N-acyl dopamines on FAAH activity.

Methodology: A common method is a fluorometric assay that measures the hydrolysis of a fluorogenic FAAH substrate.

  • Materials: Recombinant FAAH enzyme or cell lysates containing FAAH, fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide), N-acyl dopamine solutions, assay buffer, fluorescence plate reader.

  • Procedure:

    • In a microplate, pre-incubate the FAAH enzyme with varying concentrations of the N-acyl dopamine for a specific time.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate and release of the fluorescent product.

    • Calculate the initial reaction rates for each concentration of the N-acyl dopamine.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[9][18]

VI. Conclusion and Future Directions

N-acyl dopamines are a fascinating class of endogenous lipids with a diverse and expanding range of biological functions. Their ability to interact with multiple key signaling pathways, including the endocannabinoid and endovanilloid systems, positions them as critical regulators of pain, inflammation, and neurological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these molecules.

Future research should focus on elucidating the precise enzymatic machinery responsible for their biosynthesis and degradation, further characterizing their downstream signaling cascades, and exploring their roles in a wider range of physiological and pathological conditions. The development of selective pharmacological tools to modulate NAD signaling will be crucial in translating our understanding of their basic biology into novel therapeutic strategies for a variety of human diseases.

References

The Role of N-Octanoyl Dopamine in Hypothermic Preservation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypothermic preservation is a cornerstone of organ transplantation and cell-based therapies, yet prolonged cold storage inevitably leads to cellular injury and impaired function. N-Octanoyl Dopamine (B1211576) (NOD), a lipophilic derivative of dopamine, has emerged as a promising cytoprotective agent that mitigates the detrimental effects of hypothermia. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and protocols related to the use of NOD in hypothermic preservation. Unlike its parent compound, dopamine, NOD offers enhanced cellular protection without the associated hemodynamic side effects, making it a compelling candidate for clinical translation in organ preservation and donor pre-conditioning.[1][2][3] This document summarizes the key quantitative data, details the experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to facilitate further research and development in this field.

Core Concepts and Mechanism of Action

The protective effects of N-Octanoyl Dopamine during hypothermic preservation are attributed to a combination of its physicochemical properties and its influence on cellular stress response pathways.

1.1. Physicochemical Properties: Lipophilicity and Reducing Capacity

The primary advantage of NOD over dopamine lies in its increased lipophilicity, conferred by the N-acylation with an octanoyl group.[1][2][3] This enhanced lipophilicity facilitates greater cellular and mitochondrial uptake, allowing the molecule to reach critical intracellular sites where cold-induced injury originates.[1][2] Furthermore, the protective effect is critically dependent on the presence of a catechol structure (two adjacent hydroxyl groups on the benzene (B151609) ring), which imparts a strong reducing capacity.[1][2][3] This allows NOD to act as a potent scavenger of reactive oxygen species (ROS) that accumulate during hypothermia due to mitochondrial dysfunction. The combination of high lipophilicity and strong reducing potential is the key determinant of its cytoprotective efficacy.[1][2][3]

1.2. Induction of the Unfolded Protein Response (UPR) and Hypometabolism

Beyond its direct antioxidant activity, NOD has been shown to induce the Unfolded Protein Response (UPR) in endothelial cells.[4][5][6] The UPR is a cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of NOD treatment, this induction is dependent on its redox activity.[4][5] Activation of the UPR by NOD does not lead to apoptosis but instead promotes a state of cellular quiescence and hypometabolism.[4][5] This is characterized by a decrease in intracellular ATP concentration and the activation of AMP-activated protein kinase (AMPK).[4][5] This controlled reduction in metabolic activity helps to conserve energy and enhances cellular tolerance to the metabolic stresses of cold storage.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in protecting against hypothermic injury.

Table 1: Cytoprotective Efficacy of Dopamine Derivatives against Hypothermic Injury in HUVEC

CompoundEC50 (µM) for Protection against LDH ReleaseCalculated logP
Dopamine85.0 ± 5.0-0.98
This compound (NOD) 2.1 ± 0.2 2.93
N-Butyryl Dopamine4.5 ± 0.41.38
N-Hexanoyl Dopamine2.8 ± 0.32.41
N-Decanoyl Dopamine1.8 ± 0.23.96

Data extracted from Lösel et al., 2010.[1]

Table 2: Cellular Uptake of Radiolabeled Dopamine and this compound in HUVEC

CompoundTotal Cellular Uptake (% of applied radioactivity)Subcellular Distribution in Mitochondria (% of total uptake)
[³H]-Dopamine1.2 ± 0.315 ± 4
[³H]-N-Octanoyl Dopamine 4.8 ± 0.9 35 ± 7

Data extracted from Lösel et al., 2010.[1]

Table 3: Effect of Long-Term NOD Treatment on HUVEC Metabolism and Thermotolerance

TreatmentIntracellular ATP (relative to control)Protection against Cold-Induced LDH Release (%)
Control1000
NOD (low concentration) Decreased Significantly Increased

Qualitative summary based on findings from Stamellou et al., 2014.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and hypothermic preservation.

3.1. Synthesis of this compound

This compound can be synthesized from commercially available precursors.[5][6] Octanoic acid is first converted to its mixed anhydride (B1165640) derivative by reacting with ethyl chloroformate in the presence of N-ethyl diisopropylamine.[5][6] The resulting crude mixed anhydride is then incubated with dopamine hydrochloride in N,N-dimethylformamide and N-ethyl diisopropylamine.[5][6] The final product is purified by twofold recrystallization from dichloromethane.[5][6] Purity and structure are confirmed by thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

3.2. Cell Culture and Hypothermic Preservation Model

Human Umbilical Vein Endothelial Cells (HUVEC) are a commonly used model system.[1][4][5][6]

  • Cell Culture: HUVEC are cultured in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

  • Hypothermic Preservation: For cold storage experiments, confluent HUVEC monolayers are washed with a preservation solution (e.g., University of Wisconsin solution or Euro-Collins solution) and then incubated in the same solution at 4°C for a specified duration (e.g., 24 hours).[1]

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or other test compounds for a defined period (e.g., 2 hours) before the onset of cold storage.[1]

3.3. Assessment of Cell Injury (LDH Assay)

Cell injury is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant.[1][3]

  • After the hypothermic preservation period, the supernatant is collected.

  • The LDH activity in the supernatant is measured using a commercially available colorimetric assay kit.

  • The absorbance is read at 490 nm.

  • The amount of LDH release is expressed as a percentage of the total cellular LDH (determined by lysing the cells).

3.4. Cellular Uptake and Subcellular Fractionation

To determine the cellular uptake and distribution of NOD, a radiolabeled version ([³H]-N-Octanoyl Dopamine) is used.[1]

  • HUVEC are incubated with [³H]-N-Octanoyl Dopamine for a specified time (e.g., 2 hours).

  • The cells are then washed to remove any unbound radioactivity.

  • Subcellular fractionation is performed using a commercial kit to separate the cytosolic, membrane, nuclear, and mitochondrial fractions.

  • The radioactivity in each fraction is measured using a scintillation counter.

3.5. Gene Expression Analysis

The induction of the Unfolded Protein Response is assessed by measuring the expression of UPR target genes.[4][5][6]

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a standard RNA isolation kit.

  • Quantitative PCR (qPCR): The expression of specific UPR target genes (e.g., CHOP, GRP78, XBP1s) is quantified by real-time qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Genome-wide Gene Expression Profiling: For a broader analysis, microarray or RNA-sequencing can be employed to identify all genes that are differentially expressed following NOD treatment.[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

G cluster_0 This compound Action in Hypothermic Preservation NOD This compound (NOD) Mitochondria Mitochondria NOD->Mitochondria Increased Uptake (Lipophilicity) ER Endoplasmic Reticulum (ER) NOD->ER Induces ER Stress ROS Reactive Oxygen Species (ROS) NOD->ROS Scavenging (Reducing Capacity) Cell_Membrane Cell Membrane Mitochondria->ROS Generation during Hypothermia UPR Unfolded Protein Response (UPR) ER->UPR Activation Cell_Protection Cell Protection (↓ LDH Release) ROS->Cell_Protection Causes Injury Hypometabolism Hypometabolism (↓ ATP, ↑ AMPK) UPR->Hypometabolism Leads to Hypometabolism->Cell_Protection Promotes

Caption: Signaling pathway of this compound in cytoprotection.

G cluster_1 Experimental Workflow for Assessing Cytoprotection Start Start: HUVEC Culture Treatment Pre-incubation with NOD Start->Treatment Hypothermia Hypothermic Storage (4°C, 24h) Treatment->Hypothermia Endpoint Endpoint: Collect Supernatant Hypothermia->Endpoint LDH_Assay LDH Assay Endpoint->LDH_Assay Data_Analysis Data Analysis: Calculate % Cell Injury LDH_Assay->Data_Analysis

Caption: Workflow for evaluating NOD's protective effects.

Conclusion and Future Directions

This compound represents a significant advancement in the field of hypothermic preservation. Its dual mechanism of action, combining direct ROS scavenging with the induction of a protective hypometabolic state, addresses key pathways of cold-induced cellular injury. The absence of hemodynamic side effects further enhances its clinical applicability.[1][3] Future research should focus on in vivo studies in larger animal models of organ transplantation to confirm its efficacy and safety profile. Further elucidation of the downstream targets of the NOD-induced UPR will provide deeper insights into its cytoprotective mechanisms and may reveal additional therapeutic targets. The development of optimized formulations and delivery strategies will also be crucial for translating this promising molecule from the laboratory to the clinic.

References

The Elusive Interaction: A Technical Guide to N-Octanoyl Dopamine and Dopaminergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoyl dopamine (B1211576) (NOD), a synthetic lipophilic derivative of dopamine, has garnered interest for its cytoprotective and anti-inflammatory properties. Despite its structural similarity to dopamine, extensive research indicates that NOD does not interact with dopaminergic receptors in a conventional agonist or antagonist manner. This technical guide provides an in-depth analysis of the evidence for this lack of direct interaction, details the experimental protocols used to assess such activity, and explores the alternative signaling pathways that mediate the biological effects of NOD.

Introduction

Dopamine is a critical neurotransmitter in the central nervous system, exerting its effects through five G-protein coupled receptors (GPCRs) classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP. The physiological and pathological significance of the dopaminergic system has driven extensive drug development efforts. N-Octanoyl dopamine was initially synthesized as a dopamine derivative with increased lipophilicity, hypothesized to enhance its therapeutic potential. However, experimental evidence has consistently demonstrated that the N-acylation of dopamine fundamentally alters its pharmacological profile, steering its activity away from dopaminergic receptors.

Interaction with Dopaminergic Receptors: A Null Finding

In stark contrast to its parent molecule, this compound exhibits a notable lack of direct interaction with dopaminergic receptors. Studies have shown that the N-acylation of dopamine impairs receptor binding.[1] Furthermore, NOD has been found to be devoid of dopaminergic and adrenergic actions and does not induce a significant elevation of intracellular cAMP, a hallmark of D1-like receptor activation.

An in vivo study in rats demonstrated that NOD did not produce the hemodynamic effects characteristic of dopamine receptor activation, such as changes in mean arterial blood pressure.[1] To investigate potential competitive antagonism, dopamine was administered after NOD, and the animals exhibited a normal hypertensive response, indicating that NOD does not competitively inhibit dopaminergic receptors.[1]

Data Presentation: Summary of (Non)-Interaction Data

The current body of scientific literature has not reported quantitative binding affinities (Ki) or functional potencies (EC50/IC50) for this compound at dopaminergic receptors, as significant interactions have not been observed. The table below summarizes the qualitative findings.

Receptor SubtypeLigandBinding Affinity (Ki)Functional Assay (e.g., cAMP)Qualitative ObservationReference
Dopaminergic (general)This compoundNot ReportedNo significant change in blood pressureN-acylation impairs receptor binding.[1]
Dopaminergic (general)This compoundNot ReportedNo significant change in blood pressureDoes not act as a competitive receptor inhibitor.[1]

Experimental Protocols for Assessing Dopaminergic Receptor Interaction

To rigorously assess the potential interaction of a compound like this compound with dopaminergic receptors, a series of standard in vitro and in vivo experiments are employed. The following protocols outline the methodologies that would be used to determine binding affinity and functional activity.

Radioligand Displacement Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for D1-like and D2-like dopamine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human D1, D2, D3, D4, or D5 receptors.

  • Radioligands:

    • For D1-like receptors: [³H]-SCH23390

    • For D2-like receptors: [³H]-Spiperone or [³H]-Raclopride

  • Test Compound: this compound

  • Non-specific binding control: A high concentration of a non-labeled known ligand (e.g., Butaclamol for D2-like receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or control compounds.

  • For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-labeled antagonist is added.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of the wells through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

G cluster_0 Radioligand Displacement Assay Workflow A Prepare serial dilutions of This compound B Incubate membranes, radioligand, and NOD in 96-well plates A->B C Filter and wash to separate bound and free radioligand B->C D Quantify radioactivity with scintillation counter C->D E Calculate IC50 and Ki values D->E

Workflow for Radioligand Displacement Assay.
cAMP Functional Assay

This assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of cyclic AMP (cAMP), a key second messenger in the signaling cascade of dopaminergic receptors.

Objective: To determine if this compound has agonistic or antagonistic activity at D1-like (Gs-coupled) or D2-like (Gi-coupled) receptors.

Materials:

  • CHO or HEK293 cells stably expressing either a D1-like or a D2-like receptor.

  • Test Compound: this compound.

  • Control agonist (e.g., Dopamine, SKF-81297 for D1).

  • Control antagonist (e.g., SCH23390 for D1, Haloperidol for D2).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase in assays for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure for D1-like (Gs) Receptors:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Replace the medium with assay buffer.

  • Add varying concentrations of this compound or a control agonist.

  • To test for antagonism, pre-incubate the cells with this compound before adding a known agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Procedure for D2-like (Gi) Receptors:

  • Follow steps 1 and 2 as above.

  • Add varying concentrations of this compound or a control agonist, along with a fixed concentration of forskolin to stimulate cAMP production.

  • To test for antagonism, pre-incubate with this compound before adding a known agonist and forskolin.

  • Incubate and measure cAMP levels as described above. A Gi agonist will decrease the forskolin-stimulated cAMP levels.

G cluster_1 cAMP Functional Assay Workflow F Plate cells expressing dopamine receptors G Add this compound (and forskolin for Gi) F->G H Incubate to allow cAMP production/inhibition G->H I Lyse cells and measure intracellular cAMP H->I J Generate dose-response curves (EC50/IC50) I->J G cluster_2 NOD-Mediated TRPV1 Signaling Pathway NOD This compound TRPV1 TRPV1 Channel NOD->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx leads to Downstream Downstream Signaling (e.g., Calcineurin, MAPK) Ca_influx->Downstream triggers G cluster_3 NOD-Induced Unfolded Protein Response NOD This compound ER Endoplasmic Reticulum NOD->ER accesses UPR Unfolded Protein Response (IRE1, PERK, ATF6) ER->UPR induces Homeostasis Restoration of ER Homeostasis or Apoptosis UPR->Homeostasis leads to

References

N-Octanoyl Dopamine: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl dopamine (B1211576) (NOD) is a synthetic derivative of the neurotransmitter dopamine, characterized by the acylation of dopamine with an octanoyl group. This modification significantly alters its physicochemical properties, leading to increased lipophilicity and a distinct biological activity profile compared to its parent molecule. Notably, NOD has garnered attention for its cytoprotective effects, particularly in the context of organ preservation and ischemia-reperfusion injury, without the hemodynamic side effects associated with dopamine. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of N-Octanoyl dopamine, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to beige powder.[1] Its chemical and physical characteristics are summarized in the tables below. While extensive data is available for its molecular formula, weight, and solubility, specific experimental values for its melting point and pKa are not readily found in the public domain.

Core Physicochemical Data
PropertyValueSource
CAS Number 105026-81-1[1]
Molecular Formula C₁₆H₂₅NO₃[1]
Molecular Weight 279.37 g/mol [1]
Appearance White to beige powder[1]
Purity ≥95% (HPLC)[1]
Storage Temperature 2-8°C[1]
Solubility Profile
SolventSolubilitySource
DMSO 20 mg/mL, clear[1]
Water Insoluble
Lipophilicity

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For this compound, increased lipophilicity compared to dopamine is a key feature that enhances its cellular uptake.[2] Studies have shown a correlation between the calculated logP values of dopamine derivatives and their protective effects against hypothermic injury, with potent protection observed up to a logP value of 2.5.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of dopamine with octanoic acid. Several research articles have described detailed protocols for its preparation.

General Synthesis Protocol for N-Acylated Dopamine Derivatives

A common method for synthesizing this compound involves the conversion of octanoic acid to a mixed anhydride (B1165640), which then reacts with dopamine.[2][3]

Materials:

  • Dopamine hydrochloride

  • Octanoic acid

  • Ethyl chloroformate

  • N-ethyl diisopropylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Sodium hydrogen carbonate solution

  • Diluted sulphuric acid

Procedure:

  • Octanoic acid is converted to its mixed anhydride derivative by reacting it with ethyl chloroformate in the presence of N-ethyl diisopropylamine.[2][3]

  • Dopamine hydrochloride is dissolved in DMF.[2]

  • The mixed anhydride is then incubated with the dopamine solution.[2]

  • Ethyl acetate is added to the reaction mixture.[2]

  • The mixture is washed sequentially with sodium hydrogen carbonate solution and diluted sulphuric acid.[2]

  • The organic solvent is evaporated to yield the this compound product.[2]

  • The final product can be purified by recrystallization.[3]

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Final Product octanoic_acid Octanoic Acid mixed_anhydride Formation of Mixed Anhydride octanoic_acid->mixed_anhydride ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->mixed_anhydride dopamine_hcl Dopamine HCl acylation Acylation Reaction in DMF dopamine_hcl->acylation neipda N-ethyl diisopropylamine neipda->mixed_anhydride mixed_anhydride->acylation extraction Extraction with Ethyl Acetate acylation->extraction washing Washing Steps extraction->washing evaporation Solvent Evaporation washing->evaporation purification Recrystallization evaporation->purification nod This compound purification->nod

General synthesis workflow for this compound.
Tracer Studies and Subcellular Fractionation

To investigate the cellular uptake and distribution of this compound, radiolabeled compounds can be utilized.[2]

Procedure:

  • Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence.[2]

  • The cells are incubated with [³H]-N-octanoyl dopamine for a specified period (e.g., 2 hours).[2]

  • Following incubation, the cells are washed to remove any unbound tracer.[2]

  • A subcellular fractionation protocol is then performed to separate the cell lysate into different fractions, such as the cytosolic fraction and the pellet containing cell membranes and nuclei.[2]

  • The radioactivity in each fraction is measured to determine the subcellular distribution of the compound.[2]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are distinct from dopamine, primarily due to its altered chemical structure which eliminates its interaction with dopaminergic and adrenergic receptors.[1][4]

Cytoprotective Effects

A significant body of research has focused on the cytoprotective properties of NOD, particularly in preventing damage induced by cold storage.[1][4] It has been shown to decrease the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, from cardiomyocytes during cold storage.[1][4] This protective effect is thought to be mediated by its strong reducing capacity and sufficient lipophilicity, which allows for enhanced cellular uptake.[2]

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated anti-inflammatory and immunomodulatory properties. It can inhibit the production of cytokines, such as TNFα and IFNγ, in activated T-cells.[5] Furthermore, it can reduce the expression of MHC class II molecules and adhesion molecules on endothelial cells stimulated with IFNγ.[5] The anti-inflammatory effects of NOD are also linked to the inhibition of the NF-κB signaling pathway.[6]

Interaction with TRPV1

This compound acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[3][4] This interaction is believed to contribute to its renoprotective effects in acute kidney injury.

Unfolded Protein Response (UPR) Induction

Treatment of endothelial cells with this compound can induce the Unfolded Protein Response (UPR).[3] This cellular stress response can lead to a state of hypometabolism and increased tolerance to hypothermia.[3]

Signaling Pathways

Unlike dopamine, this compound does not cause a significant elevation of intracellular cyclic AMP (cAMP).[1][4] Its biological effects appear to be independent of dopaminergic and adrenergic signaling. Instead, its mechanisms of action are linked to its physicochemical properties (reducing capacity and lipophilicity) and its ability to interact with specific targets like TRPV1 and modulate stress response pathways such as the UPR and NF-κB.

G Proposed Signaling Activities of this compound cluster_nod This compound (NOD) cluster_cellular_effects Cellular Effects cluster_molecular_properties Key Physicochemical Properties nod NOD trvp1 TRPV1 Activation nod->trvp1 upr UPR Induction nod->upr nfkb NF-κB Inhibition nod->nfkb cytoprotection Cytoprotection trvp1->cytoprotection upr->cytoprotection anti_inflammation Anti-inflammation nfkb->anti_inflammation lipophilicity Increased Lipophilicity lipophilicity->nod reducing_capacity Strong Reducing Capacity reducing_capacity->nod

Proposed signaling activities of this compound.

Conclusion

This compound is a promising synthetic molecule with a unique profile of physicochemical and biological properties. Its increased lipophilicity and lack of hemodynamic side effects, coupled with its potent cytoprotective and anti-inflammatory activities, make it a molecule of significant interest for further research and development, particularly in the fields of organ transplantation and inflammatory diseases. This guide provides a foundational understanding of its core characteristics to aid researchers in their exploration of this fascinating compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of N-Octanoyl Dopamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assays used to characterize the biological activity of N-Octanoyl Dopamine (B1211576) (NOD). This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key signaling pathways and workflows.

Introduction

N-Octanoyl Dopamine (NOD) is a synthetic N-acyl dopamine derivative that has garnered significant interest for its diverse biological activities. It is recognized as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and exhibits notable anti-inflammatory properties.[1] These characteristics suggest its potential therapeutic application in conditions such as acute kidney injury and inflammatory disorders. This document outlines the key in vitro assays to investigate and quantify the effects of NOD on various cellular targets and pathways.

Data Summary

The following tables summarize the quantitative data for this compound's activity in key in vitro assays.

Table 1: this compound Activity on TRPV1 Receptor

Assay TypeCell LineParameterValueReference
Calcium ImagingDorsal Root Ganglion (DRG) NeuronsActivationInduces calcium influx[1][2]
Calcium ImagingDorsal Root Ganglion (DRG) NeuronsSpecificityResponse abolished by capsazepine (B1668289) (TRPV1 antagonist)[2]

Note: Specific EC50 values for NOD on TRPV1 activation are not consistently reported in the reviewed literature. Studies demonstrate qualitative activation and tachyphylaxis.

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell LineParameterEffectReference
NF-κB ActivationProximal Tubular Epithelial CellsInhibitionSignificantly stronger inhibition than dopamine[1]
VCAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)InhibitionReduced expression induced by activated T-cell supernatants[3]
Cytokine Production (TNF-α)Activated T-cellsInhibitionStrongly diminished production[4][5]
Cytokine Production (IFN-γ)Activated T-cellsInhibitionStrongly diminished production[4][5]

Note: Specific IC50 values for the anti-inflammatory effects of NOD are not consistently reported. The effects are described as significant inhibition at tested concentrations (e.g., 100 µM).

Key Experimental Protocols

TRPV1 Activation Assay via Calcium Imaging

This protocol details the measurement of TRPV1 activation by NOD in primary dorsal root ganglion (DRG) neurons using the ratiometric fluorescent calcium indicator Fura-2 AM.

Objective: To determine if NOD activates TRPV1 channels, leading to an increase in intracellular calcium concentration.

Materials:

  • Primary dorsal root ganglion (DRG) neurons

  • This compound (NOD)

  • Capsaicin (B1668287) (positive control)

  • Capsazepine (TRPV1 antagonist)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Protocol:

  • Cell Culture: Culture primary DRG neurons on coverslips according to standard laboratory protocols.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., HBSS) containing 2.5 µM Fura-2 AM and 0.025% Pluronic F-127.[6]

    • Incubate the cultured DRG neurons in the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.[6]

    • Wash the cells three times with the physiological buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.[7]

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with the physiological buffer.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Apply NOD (e.g., 30 µM and 100 µM) to the cells via the perfusion system and record the change in the F340/F380 ratio.[2]

    • As a positive control, apply a known TRPV1 agonist, such as capsaicin (e.g., 10 µM), and record the response.[2]

    • To confirm the specificity of the NOD effect on TRPV1, pre-incubate the cells with a TRPV1 antagonist, such as capsazepine, before applying NOD and observe if the response is diminished or abolished.[2]

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio from the baseline for each condition.

    • Compare the response to NOD with the response to the vehicle control and the positive control.

G cluster_workflow TRPV1 Activation Assay Workflow A Culture DRG Neurons B Load with Fura-2 AM A->B C Establish Baseline Fluorescence (F340/F380) B->C D Apply this compound C->D E Record Fluorescence Change D->E F Analyze Data (Ratio Change) E->F

Workflow for TRPV1 Activation Assay.
Anti-inflammatory Assays

This protocol describes the assessment of NOD's ability to inhibit Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with pro-inflammatory agents.

Objective: To quantify the inhibitory effect of NOD on VCAM-1 protein expression in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • This compound (NOD)

  • Tumor Necrosis Factor-alpha (TNF-α) or supernatant from activated T-cells (pro-inflammatory stimulus)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against VCAM-1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture HUVECs to confluence in appropriate culture vessels.

    • Pre-treat the cells with NOD at the desired concentrations for a specified period.

    • Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α or supernatant from activated T-cells) for a time sufficient to induce VCAM-1 expression (e.g., 6-24 hours).[3][8] Include appropriate vehicle and positive controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease inhibitors.[9]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.[9]

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against VCAM-1 overnight at 4°C.[8]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane extensively with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the VCAM-1 band intensity to the corresponding loading control band intensity.

    • Compare the normalized VCAM-1 expression levels between the different treatment groups.

G cluster_pathway Inhibition of VCAM-1 Expression Pathway TNFa TNF-α NFkB NF-κB Activation TNFa->NFkB activates NOD This compound NOD->NFkB inhibits VCAM1_Gene VCAM-1 Gene Transcription NFkB->VCAM1_Gene promotes VCAM1_Protein VCAM-1 Protein Expression VCAM1_Gene->VCAM1_Protein G cluster_workflow Cytokine Production ELISA Workflow A Activate & Treat T-cells with NOD B Collect Supernatant A->B C Perform Sandwich ELISA B->C D Measure Absorbance C->D E Calculate Cytokine Concentration D->E

References

Application Notes and Protocols for In Vivo Administration of N-Octanoyl Dopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of N-Octanoyl Dopamine (B1211576) (NOD), a synthetic N-acyl dopamine derivative. This document outlines the experimental methodologies, summarizes quantitative data from preclinical studies, and illustrates the key signaling pathways modulated by NOD.

Introduction

N-Octanoyl Dopamine (NOD) is a lipophilic analog of dopamine that has garnered significant interest for its therapeutic potential in various pathological conditions, including acute kidney injury and inflammation. Unlike its parent molecule, dopamine, NOD does not exhibit hemodynamic effects, making it a safer candidate for in vivo applications where cardiovascular side effects are a concern. NOD exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the induction of the Unfolded Protein Response (UPR).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of NOD based on preclinical studies in rat models.

Table 1: In Vivo Administration Parameters for this compound

ParameterValueAnimal ModelSource
Route of Administration Intravenous (bolus injection or continuous infusion)Fisher, Lewis, and Sprague-Dawley rats[1][2]
Vehicle Physiological SalineLewis rats[2]
Dosage (Bolus Injection) 0.05 µmoles/kg body weightMale Fisher rats[1]
Dosage (Continuous Infusion) 14.7 µg/kg/minMale Lewis rats
Hemodynamic Effects No significant change in mean arterial blood pressureMale Fisher rats[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

A critical step for in vivo studies is the appropriate solubilization of the investigational compound. While detailed solubilization methods for in vivo administration are not extensively published, a general procedure can be inferred from its synthesis and the vehicles used in published studies.

Materials:

  • This compound (NOD) powder

  • Sterile physiological saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Protocol:

  • Weighing: Accurately weigh the required amount of NOD powder in a sterile microcentrifuge tube.

  • Solubilization:

    • Note: Due to the lipophilic nature of NOD, direct dissolution in physiological saline may be challenging. While not explicitly detailed in the reviewed literature for the final formulation, a common practice for similar compounds is to first dissolve them in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock solution is then further diluted with physiological saline to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1% of the total volume) to avoid solvent-induced toxicity.

    • Add a small volume of the chosen organic solvent (if necessary) to the NOD powder and vortex thoroughly until fully dissolved.

  • Dilution: Add sterile physiological saline to the dissolved NOD to achieve the final desired concentration for injection or infusion.

  • Mixing: Vortex the solution thoroughly to ensure homogeneity. If precipitation occurs, gentle warming or sonication may be employed.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C and protect from light. Ascertain the stability of the compound under these conditions prior to use.

In Vivo Administration Protocol (Rat Model)

The following protocols are based on methodologies reported in preclinical studies involving rats.[1][2] All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animal Models: Male Fisher, Lewis, or Sprague-Dawley rats are commonly used.

3.2.1. Intravenous Bolus Injection

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Catheterization: Surgically place a catheter into a suitable vein, such as the femoral or tail vein.

  • Administration: Slowly inject the prepared NOD solution (at a dosage of 0.05 µmoles/kg body weight) through the catheter.

  • Monitoring: Continuously monitor the animal for any adverse reactions during and after the injection. Hemodynamic parameters like blood pressure can be monitored via an arterial catheter.[1]

3.2.2. Continuous Intravenous Infusion

  • Animal Preparation: Anesthetize the rat and place a catheter as described for the bolus injection.

  • Infusion Pump Setup: Connect the venous catheter to an infusion pump loaded with the prepared NOD solution.

  • Administration: Infuse the NOD solution continuously at the desired rate (e.g., 14.7 µg/kg/min).

  • Monitoring: Monitor the animal's vital signs and the infusion site throughout the procedure.

Signaling Pathways and Visualizations

NOD exerts its cellular effects through at least two major signaling pathways: activation of the TRPV1 channel and induction of the Unfolded Protein Response (UPR).

TRPV1 Activation Pathway

N-acyl dopamines, including NOD, are known agonists of the TRPV1 channel.[3][4] Activation of this non-selective cation channel leads to an influx of calcium ions, initiating a cascade of intracellular signaling events. One of the key downstream effects of NOD-mediated TRPV1 activation is the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation.[5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NOD This compound TRPV1 TRPV1 Channel NOD->TRPV1 Activation Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Downstream Downstream Signaling Ca2_influx->Downstream IKK IKK Complex Downstream->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (Inhibited) NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB p65 p50 IκB Nucleus Nucleus NFkB_IkB->Nucleus Translocation (Blocked) Inflammatory_genes Inflammatory Gene Transcription Nucleus->Inflammatory_genes Induction (Reduced)

Caption: this compound (NOD) activates the TRPV1 channel, leading to downstream signaling that inhibits the NF-κB pathway and reduces inflammation.

Unfolded Protein Response (UPR) Pathway

Due to its hydrophobic nature, NOD can access the endoplasmic reticulum (ER) and induce the Unfolded Protein Response (UPR).[3][6] This cellular stress response is activated by the accumulation of unfolded or misfolded proteins in the ER lumen. The UPR aims to restore ER homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones. Studies suggest that NOD induces the UPR in a manner dependent on its redox activity, rather than through the selective activation of a single UPR sensor.[6]

G cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus NOD This compound ER_Stress ER Stress (Accumulation of unfolded proteins) NOD->ER_Stress BiP BiP/GRP78 ER_Stress->BiP Sequestration PERK PERK BiP->PERK Dissociation IRE1 IRE1 BiP->IRE1 Dissociation ATF6 ATF6 BiP->ATF6 Dissociation eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1_mRNA XBP1 mRNA IRE1->XBP1_mRNA Splicing ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translation Protein_Translation Protein Translation eIF2a->Protein_Translation Attenuation UPR_Genes UPR Target Genes (Chaperones, ERAD components) ATF4->UPR_Genes Transcription XBP1s sXBP1 XBP1_mRNA->XBP1s XBP1s->UPR_Genes Transcription ATF6_cleaved->UPR_Genes Transcription

Caption: this compound (NOD) induces ER stress, leading to the activation of the three arms of the Unfolded Protein Response (UPR) to restore cellular homeostasis.

Conclusion

The in vivo administration of this compound presents a promising therapeutic strategy due to its potent biological activities and favorable safety profile, notably the absence of hemodynamic side effects. The protocols and data presented herein provide a foundation for researchers to design and execute preclinical studies investigating the therapeutic potential of NOD. Further research is warranted to elucidate the detailed pharmacokinetic and pharmacodynamic properties of NOD in various disease models.

References

Application of N-Octanoyl Dopamine in Organ Transplant Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoyl dopamine (B1211576) (NOD), a synthetic, lipophilic derivative of dopamine, has emerged as a promising therapeutic agent in the field of organ transplantation. Devoid of the hemodynamic side effects associated with its parent compound, NOD exhibits potent cytoprotective and immunomodulatory properties. These characteristics make it a strong candidate for mitigating organ damage during the critical phases of transplantation, including brain death, cold ischemia, and reperfusion injury. This document provides detailed application notes and protocols for researchers investigating the use of NOD in organ transplant research, summarizing key quantitative data, outlining experimental methodologies, and illustrating the underlying signaling pathways.

Introduction

The success of organ transplantation is often hampered by ischemia-reperfusion injury (IRI), a complex pathological process that leads to organ damage and dysfunction. Donor brain death can further exacerbate this injury. N-Octanoyl dopamine has been identified as a novel molecule capable of protecting organs from the detrimental effects of brain death and IRI.[1] Its protective effects are attributed to its strong reducing capacity and increased lipophilicity, which allows for enhanced cellular uptake compared to dopamine.[2][3] NOD has been shown to improve graft function, reduce acute rejection, and decrease the expression of pro-inflammatory molecules without causing adverse hemodynamic effects.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound and Related Compounds

CompoundCalculated logPEC50 (µM) for Protection Against Hypothermic Injury in HUVEC
Dopamine0.27>100
This compound 2.93 2.1 ± 0.2
N-Butyryl Dopamine1.298.5 ± 1.1
N-Hexanoyl Dopamine2.063.4 ± 0.5
N-Decanoyl Dopamine3.824.2 ± 0.7

Data extracted from Lösel et al. (2010).[2]

Table 2: In Vivo Effects of this compound in a Rat Heart Transplant Model

ParameterSham GroupBrain-Dead (BD) GroupBD + Dopamine GroupBD + NOD Group
LV Systolic Pressure (mmHg)Not Reported65 ± 466 ± 590 ± 8
dP/dtmax (mmHg/s)Not Reported1999 ± 1472243 ± 702686 ± 225
Re-beating Time (s)Not Reported48 ± 6Not Reported32 ± 4

Data from a study where recipient rats were treated with either NOD (14.7 μg/kg/min) or dopamine (10 μg/kg/min) intravenously.[5]

Table 3: In Vivo Effects of this compound in a Rat Kidney Transplant Model

ParameterSaline-Treated DonorNOD-Treated Donor
Serum Creatinine (Day 1 post-transplant)Significantly HigherSignificantly Lower
Banff Score for Tubulitis (Day 7)HigherSignificantly Reduced
Banff Score for Vasculitis (Day 7)HigherSignificantly Reduced
Plasma LDH Levels (in heart allograft recipients from the same donors)HigherLower

Brain-dead Fisher rats were treated for 6 hours with either saline or saline plus NOD before kidney and heart transplantation.[4]

Signaling Pathways

This compound exerts its protective effects through the modulation of key signaling pathways involved in inflammation and cellular stress.

NF-κB Signaling Pathway

NOD has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation. In endothelial cells stimulated with TNF-α, NOD prevents the phosphorylation of the p65 subunit of NF-κB at Ser276, leading to a down-regulation of NF-κB target genes, including those encoding for adhesion molecules like ICAM-1 and VCAM-1. This inhibitory effect is dependent on the redox-active catechol structure of NOD.

NF_kB_Inhibition_by_NOD cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_P p65-Ser276-P IKK->p65_P Phosphorylates p65 at Ser276 NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (ICAM-1, VCAM-1) Nucleus->Inflammatory_Genes Induces NOD N-Octanoyl Dopamine NOD->p65_P Inhibits UPR_Induction_by_NOD NOD N-Octanoyl Dopamine ER_Stress ER Stress (Accumulation of unfolded proteins) NOD->ER_Stress Induces (Redox Activity & Hydrophobicity) IRE1 IRE1 ER_Stress->IRE1 Activates PERK PERK ER_Stress->PERK Activates ATF6 ATF6 ER_Stress->ATF6 Activates XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing eIF2a_P eIF2α Phosphorylation PERK->eIF2a_P ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage UPR_Target_Genes UPR Target Gene Expression XBP1_splicing->UPR_Target_Genes Leads to eIF2a_P->UPR_Target_Genes Leads to ATF6_cleavage->UPR_Target_Genes Leads to Hypometabolism Hypometabolism & Tolerance to Hypothermia UPR_Target_Genes->Hypometabolism HUVEC_Protocol_Workflow Start Start Culture_HUVEC Culture HUVEC to confluence Start->Culture_HUVEC Treat_NOD Treat with NOD or vehicle control Culture_HUVEC->Treat_NOD Cold_Storage Hypothermic Storage (4°C) Treat_NOD->Cold_Storage LDH_Assay Perform LDH Assay on supernatant Cold_Storage->LDH_Assay Analyze_Data Analyze Data and Calculate Cell Injury LDH_Assay->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for HPLC-MS/MS Quantification of N-Octanoyl Dopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl dopamine (B1211576) is a synthetic N-acyl dopamine that has garnered research interest for its potential therapeutic properties, including cytoprotective and anti-inflammatory effects. As a member of the N-acylethanolamine (NAE) family, which includes endocannabinoids, accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies. This document provides a detailed protocol for the quantification of N-Octanoyl dopamine using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), based on established methods for similar N-acyl amides.

Signaling Pathway of N-Acyl Dopamines

N-acyl dopamines, including this compound, are known to interact with various cellular targets. One of the key pathways involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation and inflammation.

NOD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NOD N-Octanoyl Dopamine TRPV1 TRPV1 Channel NOD->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_Influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Cytoprotection) Signaling_Cascades->Cellular_Response

Caption: this compound Signaling Pathway via TRPV1 Activation.

Experimental Workflow

The general workflow for the quantification of this compound from a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) IS_Spike Spike with Internal Standard (e.g., this compound-d4) Sample->IS_Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction IS_Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Results Reporting Quantification->Results

Caption: Experimental workflow for this compound quantification.

Proposed HPLC-MS/MS Protocol for this compound Quantification

This protocol is a template based on methods for similar analytes and requires validation for specific applications.

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (or other suitable deuterated internal standard)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Biological matrix (e.g., plasma, brain tissue)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

2.1. Liquid-Liquid Extraction (for Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., this compound-d4 in methanol).

  • Add 500 µL of ice-cold ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. Solid-Phase Extraction (for Tissue Homogenate)

  • Homogenize tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • To a known volume of supernatant, add the internal standard.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

HPLC Conditions
ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min, 50% B; 1-5 min, 50-95% B; 5-6 min, 95% B; 6-6.1 min, 95-50% B; 6.1-8 min, 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow To be optimized for the specific instrument

Proposed MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1To be determined
[M+H]⁺Fragment 2To be determined
This compound-d4[M+H]⁺Fragment 1To be determined

Note: The exact m/z values for precursor and product ions and the optimal collision energies must be determined by infusing the analytical standard into the mass spectrometer.

Quantitative Data Summary (Illustrative)

The following table presents a template for the quantitative data that should be obtained during method validation. The values provided are illustrative and based on typical performance for similar N-acyl amides.

ParameterThis compound (Illustrative Values)
Retention Time (min) 3.5 - 5.5
Linearity Range (ng/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) (ng/mL) 0.05
Limit of Quantification (LOQ) (ng/mL) 0.1
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Conclusion

This document provides a comprehensive set of application notes and a detailed, albeit template, protocol for the quantification of this compound by HPLC-MS/MS. The successful application of this method will require formal validation to establish its performance characteristics for the specific biological matrix of interest. The provided information on the signaling pathway and experimental workflow serves as a valuable resource for researchers and professionals in the field of drug development.

Application Notes and Protocols for N-Octanoyl Dopamine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing N-Octanoyl Dopamine (B1211576) (NOD), a synthetic N-acyl dopamine (NADD), in cell culture experiments. NOD has garnered attention for its potential therapeutic applications in inflammatory and neurological disorders due to its ability to modulate various cellular pathways.[1][2] This document outlines procedures for studying its effects on cell viability, inflammation, and neuroprotection, along with data presentation and visualization of associated signaling pathways.

Data Summary

The following tables summarize quantitative data from studies on N-Octanoyl Dopamine's effects.

Table 1: Effect of this compound on Endothelial Cell Gene Expression

GeneFold Up-regulation (100 µM NOD for 24h in HUVECs)Function
DDIT3 (CHOP)15.6Unfolded Protein Response (UPR) Target
TRIB312.1UPR Target
ATF310.8UPR Target
XBP16.5UPR Target
HSPA5 (BiP)4.2UPR Target

Data extracted from a study on Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Table 2: Anti-inflammatory Effects of this compound

CytokineCondition% Reduction by NOD
TNFαActivated T-cellsSignificant
IFNγActivated T-cellsSignificant

NOD significantly blunted the production of TNFα and IFNγ in activated T-cells.[3]

Table 3: Cytoprotective Effects of N-Acyl Dopamines Against Hypothermic Injury

CompoundEC50 (µM) for protection against hypothermic injury in HUVEC
Dopamine>100
This compound2.1 ± 0.2

N-acylation of dopamine significantly increases its protective effect against cold-inflicted injury.[4]

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound (NOD)

  • Cell line of interest (e.g., SH-SY5Y for neurotoxicity studies)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • NOD Treatment: Prepare serial dilutions of NOD in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of NOD. Include a vehicle control (medium with the same concentration of solvent used to dissolve NOD, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Neuroprotection Assay against MPP⁺-induced Toxicity

This protocol assesses the neuroprotective potential of NOD against the neurotoxin MPP⁺ in a dopaminergic cell line like SN4741.[5]

Materials:

  • SN4741 dopaminergic cell line

  • Complete culture medium

  • This compound (NOD)

  • MPP⁺ (1-methyl-4-phenylpyridinium)

  • Trypan Blue solution

  • 24-well plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Plate SN4741 cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • NOD Pre-treatment: Pre-treat the cells with various concentrations of NOD (e.g., 1-50 µM) for a specified duration (e.g., 10 minutes) before inducing toxicity.[5]

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin such as MPP⁺ (e.g., 10 µM) for 15-18 hours.[5] Include control wells with no treatment, NOD alone, and MPP⁺ alone.

  • Cell Viability Assessment: After the incubation period, transfer the cells to a fresh medium with or without NOD and incubate for a further 24 hours.[5]

  • Cell Counting: Harvest the cells and perform a total cell count using the trypan blue dye exclusion method to differentiate between viable and non-viable cells.[5]

  • Data Analysis: Calculate the percentage of cell survival for each treatment condition relative to the untreated control.

Protocol 3: Anti-Inflammatory Effect on T-Cells

This protocol evaluates the inhibitory effect of NOD on cytokine production in activated T-cells.[3][6]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (NOD)

  • Anti-CD3/anti-CD28 antibodies for T-cell activation

  • ELISA kits for TNFα and IFNγ

  • 96-well plates

Procedure:

  • T-cell Isolation: Isolate T-cells from PBMCs using standard methods (e.g., magnetic-activated cell sorting).

  • Cell Plating: Plate the T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Treatment and Activation: Add NOD at various concentrations to the wells. Subsequently, activate the T-cells by adding anti-CD3/anti-CD28 antibodies. Include unstimulated and stimulated controls without NOD.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Measurement: Measure the concentrations of TNFα and IFNγ in the supernatants using specific ELISA kits according to the manufacturer's instructions.[3][7]

  • Data Analysis: Compare the cytokine concentrations in the NOD-treated groups to the stimulated control to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows associated with this compound treatment.

NOD_UPR_Signaling NOD This compound ER_Stress ER Stress NOD->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Hypometabolism Hypometabolism UPR->Hypometabolism leads to Thermotolerance Tolerance to Hypothermia Hypometabolism->Thermotolerance results in

Caption: this compound induces the Unfolded Protein Response.

Anti_Inflammatory_Pathway NOD This compound T_Cell Activated T-Cell NOD->T_Cell inhibits Cytokine_Production Cytokine Production (TNFα, IFNγ) T_Cell->Cytokine_Production reduces Adhesion_Molecules Adhesion Molecules (VLA-4, LFA-1) T_Cell->Adhesion_Molecules downregulates

Caption: Anti-inflammatory action of this compound on T-cells.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Add_NOD 2. Add this compound (various concentrations) Seed_Cells->Add_NOD Incubate 3. Incubate (24-72 hours) Add_NOD->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (4 hours) Add_MTT->Incubate_MTT Add_DMSO 6. Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance 7. Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

References

Techniques for Assessing N-Octanoyl Dopamine's Effect on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl dopamine (B1211576) (NOD), a synthetic N-acyl dopamine (NADD), has emerged as a molecule of interest for its immunomodulatory properties. Primarily, it has been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), in activated T-cells.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the effects of NOD on cytokine production, catering to researchers in immunology and drug development.

Data Presentation

The immunomodulatory effects of N-Octanoyl dopamine have been observed across different cell types and markers of inflammation. The following tables summarize the key quantitative and qualitative findings from relevant studies.

Table 1: Effect of this compound on T-Cell Cytokine Production and Adhesion Molecule Expression

ParameterCell TypeTreatment ConditionsObserved EffectReference
TNF-α SecretionActivated Human T-cellsT-cell activation in the presence of NOD.Significantly lower concentrations in supernatants.[1][2][3]
IFN-γ SecretionActivated Human T-cellsT-cell activation in the presence of NOD.Significantly lower concentrations in supernatants.[1][2][3]
VLA-4 (CD49d/CD29) ExpressionActivated Human T-cellsT-cell activation in the presence of 100 µM of NOD.Reduced mean fluorescence intensity (MFI) compared to activated T-cells without NOD.[4][5]
LFA-1 (CD11a/CD18) ExpressionActivated Human T-cellsT-cell activation in the presence of 100 µM of NOD.Reduced mean fluorescence intensity (MFI) compared to activated T-cells without NOD.[4][5]

Table 2: Effect of this compound on Endothelial Cell Immune Marker Expression

ParameterCell TypeTreatment ConditionsObserved EffectReference
MHC Class II ExpressionIFN-γ stimulated Human Umbilical Vein Endothelial Cells (HUVEC)Treatment with NOD.Reduced expression.[1][2][3]
MHC Class II Transactivator (CIITA)IFN-γ stimulated HUVECTreatment with NOD.Reduced expression.[1][2]
Invariant Chain CD74IFN-γ stimulated HUVECTreatment with NOD.Reduced expression.[1][2]

Signaling Pathways and Experimental Workflow

The mechanism of action for this compound's anti-inflammatory effects is believed to involve the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which in turn can lead to the inhibition of the NF-κB signaling pathway.[6][7]

NOD_Signaling_Pathway NOD This compound TRPV1 TRPV1 Channel NOD->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Downstream Downstream Signaling Events (Further Elucidation Needed) Ca_Influx->Downstream NFkB_Inhibition Inhibition of NF-κB Pathway Downstream->NFkB_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Gene Transcription (e.g., TNF-α, IFN-γ) NFkB_Inhibition->Cytokine_Reduction

Proposed signaling pathway for this compound.

A typical experimental workflow to assess the immunomodulatory effects of a compound like NOD on T-cell cytokine production is outlined below.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Cell Culture and Treatment cluster_analysis 3. Cytokine Production Assessment cluster_data 4. Data Analysis cell_isolation Isolate Human PBMCs (e.g., from Buffy Coat) tcell_purification Purify CD3+ T-cells (Optional, for specific assays) cell_isolation->tcell_purification activation Activate T-cells (e.g., anti-CD3/anti-CD28 antibodies) tcell_purification->activation treatment Treat with varying concentrations of this compound activation->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation supernatant_collection Collect cell culture supernatants incubation->supernatant_collection ics_prep Prepare cells for Intracellular Cytokine Staining (ICS) incubation->ics_prep elisa Measure secreted cytokines (e.g., TNF-α, IFN-γ) by ELISA supernatant_collection->elisa data_analysis Quantify cytokine levels and percentage of cytokine-producing cells elisa->data_analysis flow_cytometry Analyze intracellular cytokine expression by Flow Cytometry ics_prep->flow_cytometry flow_cytometry->data_analysis dose_response Generate dose-response curves and determine IC50 values data_analysis->dose_response

References

Application Notes and Protocols for N-Octanoyl Dopamine in Acute Kidney Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Octanoyl Dopamine (B1211576) (NOD), a dopamine derivative, in preclinical studies of acute kidney injury (AKI). NOD has demonstrated renoprotective effects, primarily in models of warm ischemia-reperfusion injury.

Introduction

Acute kidney injury is a significant clinical challenge characterized by a rapid decline in renal function. N-Octanoyl dopamine has emerged as a promising therapeutic candidate. Unlike dopamine, NOD does not appear to have significant affinity for dopamine receptors and is devoid of hemodynamic side effects. Its protective action is primarily mediated through the activation of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel.

Mechanism of Action

This compound's renoprotective effects in warm ischemia-induced AKI are dependent on its function as a TRPV1 agonist. Activation of TRPV1 channels, located on sensory nerve fibers, is thought to lead to localized vasodilation and anti-inflammatory effects within the kidney. This action is independent of global renal blood flow changes. Studies using TRPV1 knockout rats showed that the beneficial effects of NOD on kidney function were absent, confirming the essential role of this channel.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of NOD in animal models of AKI.

Table 1: Effect of this compound on Renal Function Markers in Warm Ischemia-Induced AKI in Rats

ParameterControl Group (NaCl)This compound GroupOutcomeCitation
Serum Creatinine (B1669602)Elevated post-ischemiaSignificantly lower at days 1, 3, and 5 post-ischemiaImproved Renal Function
Serum Urea (B33335)Elevated post-ischemiaSignificantly lower at days 1, 3, and 5 post-ischemiaImproved Renal Function

Table 2: Role of TRPV1 in the Renoprotective Effect of this compound

Animal ModelTreatmentEffect on Renal FunctionConclusionCitation
Wild-Type (WT) RatsThis compoundSignificant improvementRenoprotective effect is present
TRPV1 Knockout (TRPV1-/-) RatsThis compoundNo significant improvementRenoprotective effect is TRPV1-dependent

Table 3: Effect of this compound on Inflammatory Markers in Donor Kidneys (Brain-Death Model)

MarkerControl Group (Saline)This compound GroupOutcomeCitation
ICAM-1 ExpressionStandard ExpressionDiminished ExpressionReduced Inflammation
VCAM-1 ExpressionStandard ExpressionDiminished ExpressionReduced Inflammation
ED1 (CD68) Positive CellsStandard InfiltrationNo significant differenceNo change in macrophage infiltration
MHC Class II Positive CellsStandard InfiltrationNo significant differenceNo change in antigen-presenting cell infiltration

Experimental Protocols

In Vivo Model of Warm Ischemia-Reperfusion Induced Acute Kidney Injury in Rats

This protocol describes the induction of AKI in rats through unilateral renal artery clamping, a common model to study the effects of therapeutic agents like NOD.

Materials:

  • Male Lewis or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

  • Heating pad to maintain body temperature

  • Surgical instruments (scissors, forceps, microvascular clamps)

  • Suture materials

  • This compound (NOD)

  • Vehicle (e.g., 0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet® 2ML1)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using a standard protocol.

    • Shave the abdominal area and disinfect with an appropriate antiseptic solution.

    • Place the animal on a heating pad to maintain body temperature at 37°C throughout the procedure.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently move the intestines to the side using sterile, saline-moistened cotton swabs to expose the left kidney.

    • Carefully dissect the renal pedicle to isolate the left renal artery.

    • Induce ischemia by clamping the left renal artery with a microvascular clamp for 45 minutes. Successful clamping is indicated by a change in the kidney's color to a darker shade.

    • During the ischemic period, the abdominal cavity can be temporarily closed to prevent fluid loss.

  • Reperfusion and Treatment Administration:

    • After 45 minutes, remove the clamp to initiate reperfusion. The kidney should regain its normal color.

    • Implant an osmotic minipump, pre-filled with either NOD solution (e.g., 40 µM) or vehicle (0.9% NaCl), into the subcutaneous space. The pump will deliver the compound continuously over the desired period.

    • Close the abdominal wall in layers using appropriate suture materials.

  • Post-Operative Care and Monitoring:

    • Provide post-operative analgesia as per institutional guidelines.

    • Monitor the animals for recovery.

    • Collect blood samples at specified time points (e.g., days 0, 1, 3, and 5) via tail vein or saphenous vein for measurement of serum creatinine and blood urea nitrogen (BUN).

  • Endpoint and Tissue Collection:

    • At the end of the experiment (e.g., day 5 or 7), euthanize the animals.

    • Collect the kidneys for histological analysis (e.g., formalin-fixed, paraffin-embedded for H&E staining) and molecular analysis (e.g., snap-frozen in liquid nitrogen for RNA/protein extraction).

Assessment of Renal Inflammation via Immunohistochemistry

This protocol outlines the steps for staining kidney tissue sections to detect inflammatory cell infiltration.

Materials:

  • Paraffin-embedded kidney tissue sections (5 µm)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a macrophage marker (e.g., anti-ED1/CD68)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath).

  • Blocking:

    • Block non-specific binding sites by incubating the sections with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody (e.g., anti-ED1) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Incubate with streptavidin-HRP conjugate for 30 minutes.

    • Apply DAB substrate and monitor for color development.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections and mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope. Quantify the number of positive cells per high-power field in the renal cortex and medulla.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound in AKI and a typical experimental workflow.

G cluster_0 This compound (NOD) Administration cluster_1 Cellular and Receptor Level cluster_2 Physiological Response in Kidney cluster_3 Overall Outcome in AKI NOD This compound TRPV1 TRPV1 Channel (on Sensory Nerves) NOD->TRPV1 Activates CGRP_SP Release of Neuropeptides (CGRP, Substance P) TRPV1->CGRP_SP Leads to Vaso Local Vasodilation CGRP_SP->Vaso Inflam Reduced Inflammation CGRP_SP->Inflam Outcome Renoprotection (Improved Renal Function) Vaso->Outcome Inflam->Outcome

Caption: Proposed signaling pathway of this compound in acute kidney injury.

G cluster_workflow Experimental Workflow for In Vivo AKI Study AnimalPrep Animal Preparation (Rat Model) AKI_Induction AKI Induction (45 min Unilateral Renal Ischemia) AnimalPrep->AKI_Induction Treatment Treatment Administration (NOD or Vehicle via Osmotic Minipump) AKI_Induction->Treatment Monitoring Post-Operative Monitoring (Blood Sample Collection at Days 1, 3, 5) Treatment->Monitoring Analysis Endpoint Analysis (Serum Creatinine/BUN, Histology) Monitoring->Analysis

Caption: Workflow for studying this compound in a rat model of AKI.

Troubleshooting & Optimization

Improving the bioavailability of N-Octanoyl dopamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Octanoyl Dopamine (B1211576) (NOD). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing NOD in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the bioavailability and efficacy of this compound.

I. Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the handling and experimental use of N-Octanoyl Dopamine.

Question: My this compound solution has changed color (e.g., turned pink/brown). Is it still usable?

Answer: The color change is likely due to the oxidation of the catechol moiety of NOD, a common issue with dopamine and its derivatives. This oxidation can impact the compound's activity. To minimize oxidation, it is recommended to prepare fresh solutions for each experiment. If you must store solutions, do so at -20°C or -80°C for a limited time and protect them from light. The addition of an antioxidant like ascorbic acid to your buffer can also help slow down the degradation process.[1][2][3][4]

Question: I am observing low solubility of NOD in my aqueous buffer. How can I improve this?

Answer: this compound has low water solubility. For in vitro experiments, it is common to first dissolve NOD in an organic solvent such as DMSO or ethanol (B145695) to create a stock solution.[5][6][7] This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).

Question: I am seeing inconsistent results in my cell-based assays with NOD. What are the potential causes?

Answer: Inconsistent results in cell-based assays can stem from several factors:

  • Compound Stability: As mentioned, NOD can oxidize in solution. Ensure you are using freshly prepared solutions or properly stored aliquots.

  • Cell Passage Number: The responsiveness of cells can change with increasing passage number. It is crucial to use cells within a consistent and low passage range for your experiments.

  • Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in assay outcomes. Ensure consistent cell seeding across all wells and experiments.

  • Assay Timing: The timing of your measurements is critical, especially when assessing dynamic processes like cytotoxicity or changes in protein expression. Establish a clear and consistent timeline for treatment and analysis.

Question: How can I confirm that the observed effects in my experiment are due to NOD and not its degradation products?

Answer: To ensure the observed effects are from intact NOD, you can perform control experiments. This can include:

  • Preparing a "degraded" NOD solution by exposing it to oxidative conditions and testing its activity alongside your fresh sample.

  • Analyzing your NOD solution before and after the experiment using techniques like HPLC to check for the presence of degradation peaks.

II. Strategies for Improving Bioavailability

The inherent lipophilicity of this compound provides an advantage for cellular uptake over dopamine; however, its overall bioavailability can be further enhanced through advanced formulation strategies.[8] Below are protocols for two common nanoformulation techniques.

A. Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them excellent carriers for improving drug solubility and stability.

FormulationEncapsulation Efficiency (%)Mean Particle Size (nm)Polydispersity Index (PDI)
NOD-Liposome (Template) >80% (target)100-200<0.3
Dopamine-Liposome ~81%~150-200~0.2-0.3

Note: Data for NOD-Liposome is a target based on typical results for similar molecules. The Dopamine-Liposome data is provided for comparison.[7][9]

This protocol is a template and may require optimization for your specific experimental needs.[2][6][10][11][12][13][14]

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound and a suitable lipid mixture (e.g., DSPC:Cholesterol in a 2:1 molar ratio) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids.

    • Apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and continuing to rotate it in the water bath (above the lipid transition temperature) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (e.g., 10-15 passes) to ensure a uniform size distribution.

  • Purification:

    • Remove any unencapsulated NOD by methods such as dialysis or size exclusion chromatography.

Liposome_Preparation cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_size Size Reduction cluster_purify Purification dissolve Dissolve NOD and Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate Hydrate Lipid Film with Aqueous Buffer evaporate->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude purify Remove Unencapsulated NOD (e.g., Dialysis) extrude->purify

Workflow for preparing NOD-loaded liposomes.
B. Polymeric Nanoparticle Formulation of this compound

Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to encapsulate drugs, providing sustained release and improved stability.

FormulationEncapsulation Efficiency (%)Mean Particle Size (nm)Polydispersity Index (PDI)
NOD-PLGA-NPs (Template) >70% (target)150-250<0.2
Hydrophilic Drug-PLGA-NPs 15-35%~125~0.1-0.2

Note: Data for NOD-PLGA-NPs is a target. The data for a hydrophilic drug is provided for context.

This protocol is a template and may require optimization.[15][16][17][18][19][20]

  • Organic Phase Preparation:

    • Dissolve this compound and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane).

  • Emulsification:

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

    • Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

    • The nanoparticles can then be resuspended in a suitable buffer or lyophilized for long-term storage.

Nanoparticle_Preparation cluster_org Organic Phase cluster_aq Aqueous Phase cluster_emul Emulsification cluster_evap Solvent Evaporation cluster_collect Collection dissolve_org Dissolve NOD and PLGA in Organic Solvent emulsify Form o/w Emulsion (Sonication/Homogenization) dissolve_org->emulsify dissolve_aq Prepare Surfactant Solution dissolve_aq->emulsify evaporate Evaporate Organic Solvent emulsify->evaporate collect Wash and Collect Nanoparticles evaporate->collect

Workflow for preparing NOD-loaded polymeric nanoparticles.

III. Signaling Pathways of this compound

This compound exerts its biological effects through at least two distinct signaling pathways: activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and induction of the Unfolded Protein Response (UPR).

A. TRPV1 Channel Activation

NOD is an agonist of the TRPV1 channel, a non-selective cation channel involved in various physiological processes.[5][21]

TRPV1_Activation NOD This compound TRPV1 TRPV1 Channel NOD->TRPV1 Binds to and activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Opens channel Downstream Downstream Signaling (e.g., Calmodulin, CaMKII) Ca_influx->Downstream Activates

Activation of the TRPV1 channel by this compound.
B. Unfolded Protein Response (UPR) Induction

Due to its hydrophobic nature, NOD can access the endoplasmic reticulum (ER) and induce the Unfolded Protein Response (UPR), a cellular stress response.[13][21][22][23][24][25] This is not a result of selective activation of a single UPR sensor but a broader induction.[13][21][23][25]

UPR_Induction cluster_upr UPR Sensors NOD This compound ER_stress ER Stress NOD->ER_stress PERK PERK ER_stress->PERK IRE1 IRE1 ER_stress->IRE1 ATF6 ATF6 ER_stress->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Leads to translation of Cellular_Response Adaptive Cellular Response (e.g., reduced protein synthesis, chaperone expression) ATF4->Cellular_Response XBP1s->Cellular_Response ATF6n->Cellular_Response

Induction of the Unfolded Protein Response by NOD.

References

Technical Support Center: N-Octanoyl Dopamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Octanoyl dopamine (B1211576) (NOD).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of N-Octanoyl dopamine.

Q1: My this compound synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A primary cause can be incomplete formation of the mixed anhydride (B1165640) intermediate from octanoic acid and ethyl chloroformate. This can be due to moisture in the reagents or solvent, as ethyl chloroformate is highly reactive with water. Another significant factor is the degradation of dopamine, which is prone to oxidation, especially at elevated temperatures or in the presence of oxygen.

To improve your yield:

  • Ensure anhydrous conditions: Use dry solvents and glassware. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Optimize reaction temperature: While some protocols suggest room temperature, others use slightly elevated temperatures (e.g., 50°C) for the final coupling step.[1] However, higher temperatures can also promote dopamine degradation. Careful temperature control is crucial.

  • Control stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of the mixed anhydride may drive the reaction to completion.

  • Purification efficiency: Yield loss can occur during the purification steps. Twofold recrystallization from dichloromethane (B109758) has been reported to be effective for purification.[2][3][4]

Q2: I am observing significant impurities in my final product after purification. What are these impurities and how can I remove them?

A2: Common impurities can include unreacted dopamine, octanoic acid, and side products from the reaction. The presence of these impurities can be confirmed using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

To minimize and remove impurities:

  • Thorough washing: During the workup, washing the organic layer with sodium bicarbonate solution helps remove unreacted octanoic acid, while washing with a diluted acid like sulfuric acid can remove unreacted dopamine.[1]

  • Effective purification: Recrystallization is a key step for purification.[2][3][4] If impurities persist, column chromatography may be necessary.

  • Proper storage: Store the final product under appropriate conditions to prevent degradation.

Q3: The reaction does not seem to be proceeding to completion. How can I monitor the reaction progress and what should I do if it stalls?

A3: Monitoring the reaction progress is essential for optimizing the outcome. Thin Layer Chromatography (TLC) is a straightforward method to track the consumption of starting materials (dopamine and octanoic acid) and the formation of the product, this compound.[1]

If the reaction appears to have stalled:

  • Check reagent quality: Ensure that the reagents, particularly ethyl chloroformate and dopamine, have not degraded. Use fresh, high-quality starting materials.

  • Verify reaction conditions: Double-check the reaction temperature and ensure adequate mixing.

  • Extend reaction time: Some reactions may require longer incubation times to proceed to completion. One protocol suggests leaving the reaction overnight at room temperature.[1]

Q4: My purified this compound is showing signs of degradation. What are the stability issues and how should I store the compound?

A4: this compound, containing a catechol moiety from dopamine, is susceptible to oxidation. This can lead to discoloration and the formation of impurities over time.

For proper storage:

  • Store the purified compound in a cool, dark, and dry place.

  • For long-term storage, consider keeping it under an inert atmosphere (nitrogen or argon) to minimize oxidation.

Experimental Protocols

Synthesis of this compound

This protocol is based on methodologies described in the literature.[1][2][3]

Materials:

  • Octanoic acid

  • Ethyl chloroformate

  • N-ethyl diisopropylamine (B44863)

  • Dopamine hydrochloride

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Sodium hydrogen carbonate solution

  • Diluted sulfuric acid

  • Dichloromethane

Procedure:

  • Formation of Mixed Anhydride:

    • Dissolve octanoic acid in a suitable anhydrous solvent.

    • Add N-ethyl diisopropylamine.

    • Cool the mixture in an ice bath.

    • Slowly add ethyl chloroformate and stir for a designated period to form the mixed anhydride.

  • Coupling with Dopamine:

    • In a separate flask, dissolve dopamine hydrochloride in DMF.

    • Add N-ethyl diisopropylamine to the dopamine solution.

    • Add the prepared mixed anhydride solution to the dopamine solution.

    • Allow the reaction to proceed, potentially overnight at room temperature or for a shorter duration at a slightly elevated temperature (e.g., 2 hours).[1]

  • Workup and Purification:

    • Add ethyl acetate to the reaction mixture.

    • Wash the organic layer sequentially with sodium hydrogen carbonate solution and diluted sulfuric acid.[1]

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent to obtain the crude product.

    • Purify the crude product by recrystallization from dichloromethane.[2][3][4]

An overall yield of approximately 60% has been reported for this synthesis.[2][3]

Quantitative Data Summary

ParameterValueReference
Reagents
Dopamine Concentration (in DMF)50 mg/ml[1]
Reaction Conditions
Reaction TimeOvernight or 2 hours[1]
Purification
Recrystallization SolventDichloromethane[2][3][4]
Yield
Reported Overall Yield~60%[2][3]
Purity (by TLC)>90%[1]

Visualizations

Experimental Workflow for this compound Synthesis```dot

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Workup & Purification octanoic_acid Octanoic Acid + N-ethyl diisopropylamine add_ethyl_chloroformate Add Ethyl Chloroformate octanoic_acid->add_ethyl_chloroformate mixed_anhydride Mixed Anhydride Intermediate add_ethyl_chloroformate->mixed_anhydride coupling Combine & React mixed_anhydride->coupling dopamine_sol Dopamine HCl + N-ethyl diisopropylamine in DMF dopamine_sol->coupling crude_product Crude this compound coupling->crude_product add_ethyl_acetate Add Ethyl Acetate crude_product->add_ethyl_acetate wash_bicarb Wash with NaHCO3 add_ethyl_acetate->wash_bicarb wash_acid Wash with Dilute Acid wash_bicarb->wash_acid dry_evaporate Dry & Evaporate wash_acid->dry_evaporate recrystallize Recrystallize from Dichloromethane dry_evaporate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing N-Octanoyl Dopamine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo use of N-Octanoyl dopamine (B1211576) (NOD). This document offers troubleshooting guides and frequently asked questions to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

What is a recommended starting dosage for N-Octanoyl dopamine in in vivo experiments?

The optimal dosage of this compound is dependent on the specific animal model, administration route, and therapeutic application. Based on published literature, dosages in rat models have been reported as follows:

  • Intravenous Injection: For studies focused on cell protection during hypothermic organ preservation, three consecutive intravenous injections of 0.05 µmoles/kg body weight have been utilized.

  • Continuous Intravenous Infusion: In the context of heart transplantation in rats, a continuous intravenous infusion rate of 14.7 μg/kg/min has been shown to be effective.

Researchers should consider these as starting points and perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

How should this compound be prepared for in vivo administration?

Due to its lipophilic nature, this compound requires careful preparation to ensure solubility and stability for in vivo use.

  • Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/mL.

  • Vehicle for Administration: For intravenous administration, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle, such as saline. It is crucial to ensure the final concentration of the organic solvent is compatible with the animal model and does not cause toxicity.

What are the primary mechanisms of action for this compound?

This compound's therapeutic effects are attributed to its modulation of several key cellular pathways:

  • Unfolded Protein Response (UPR): NOD has been demonstrated to induce the UPR in endothelial cells. This response can lead to a state of hypometabolism, enhancing the cells' tolerance to stress and injury.

  • TRPV1 Agonism: It functions as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Activation of TRPV1 has been linked to protective effects in acute kidney injury.

  • Anti-Inflammatory Properties: NOD exhibits anti-inflammatory effects, which contribute to its protective capabilities in various models.

What is known about the pharmacokinetic profile of this compound?

There is currently a lack of comprehensive pharmacokinetic data for this compound in the public domain. Multiple studies have indicated that further research is necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life and bioavailability. The increased lipophilicity of NOD compared to dopamine suggests it may have a different pharmacokinetic profile.

Data and Protocol Summaries

Quantitative Data: In Vivo Dosages
Animal ModelApplicationDosageAdministration RouteReference
Rat (Fisher)Organ Preservation0.05 µmoles/kgIntravenous Injection
Rat (Lewis)Heart Transplantation14.7 µg/kg/minContinuous Intravenous Infusion
Experimental Protocols: Intravenous Administration in Rats

A general protocol for the intravenous administration of this compound in rats involves the following steps:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal volume of sterile DMSO to create a stock solution.

    • Further dilute the stock solution with sterile saline to the final desired concentration for infusion. Ensure the final DMSO concentration is low and well-tolerated by the animals.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate and approved anesthetic agent.

    • Surgically expose a suitable vein for cannulation (e.g., femoral vein).

    • Insert a catheter into the vein and secure it in place.

  • Administration:

    • Connect the catheter to an infusion pump containing the prepared this compound solution.

    • Administer the solution as either a bolus injection or a continuous infusion at the predetermined rate and duration.

  • Monitoring:

    • Continuously monitor the animal's vital signs, such as heart rate and blood pressure, throughout the procedure.

Visual Guides: Diagrams

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring prep1 Weigh NOD prep2 Dissolve in DMSO prep1->prep2 prep3 Dilute with Saline prep2->prep3 admin3 Infuse Solution prep3->admin3 admin1 Anesthetize Animal admin2 Cannulate Vein admin1->admin2 admin2->admin3 monitor1 Monitor Vitals admin3->monitor1

Experimental Workflow for In Vivo Administration.

signaling_pathways cluster_upr Unfolded Protein Response cluster_trpv1 TRPV1 Pathway NOD This compound UPR UPR Induction NOD->UPR TRPV1 TRPV1 Agonism NOD->TRPV1 Hypometabolism Hypometabolism & Tolerance UPR->Hypometabolism Renoprotection Renoprotection TRPV1->Renoprotection

Key Signaling Pathways of this compound.

Troubleshooting Guides

Issue: Compound Precipitation in Formulation
  • Problem: The this compound precipitates out of the solution during preparation or upon standing.

  • Potential Cause: The concentration of the compound exceeds its solubility in the chosen vehicle system.

  • Solutions:

    • Increase the proportion of the organic co-solvent (e.g., DMSO). However, be mindful of the potential for solvent toxicity in your animal model.

    • Consider the use of solubilizing agents. Excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 20) can help to increase the aqueous solubility of lipophilic compounds.

    • Prepare fresh solutions immediately before use. This minimizes the time for potential precipitation to occur.

    • Gentle warming and sonication may aid in the initial dissolution of the compound.

troubleshooting_precipitation start Precipitation Observed check_concentration Is Concentration Too High? start->check_concentration lower_concentration Lower Concentration check_concentration->lower_concentration Yes check_solvent Is Vehicle Optimal? check_concentration->check_solvent No resolved Problem Resolved lower_concentration->resolved adjust_vehicle Adjust Co-solvent Ratio or Add Solubilizer check_solvent->adjust_vehicle No prepare_fresh Prepare Fresh Solution check_solvent->prepare_fresh Yes adjust_vehicle->resolved prepare_fresh->resolved

Decision Tree for Troubleshooting Precipitation.
Issue: Lack of In Vivo Efficacy

  • Problem: The administration of this compound does not produce the expected biological effect.

  • Potential Causes:

    • Suboptimal dosage.

    • Poor bioavailability at the target site.

    • Rapid metabolism and clearance of the compound.

    • Instability of the compound in the formulation or in vivo.

  • Solutions:

    • Conduct a Dose-Escalation Study: Systematically increase the dose to determine if a therapeutic threshold can be reached without inducing toxicity.

    • Consider Alternative Administration Routes: If intravenous administration is not effective, other routes such as intraperitoneal or subcutaneous injection could be explored, although these may have different absorption kinetics.

    • Assess Compound Stability: Confirm the stability of your dosing solution over the duration of the experiment.

    • Pharmacokinetic Analysis: If possible, measure the plasma and target tissue concentrations of this compound to confirm that it is reaching its site of action in sufficient amounts.

Preventing oxidative degradation of N-Octanoyl dopamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidative degradation of N-Octanoyl dopamine (B1211576) (NOD).

Frequently Asked Questions (FAQs)

Q1: What is N-Octanoyl dopamine (NOD) and why is it susceptible to degradation?

A1: this compound is a synthetic derivative of dopamine, where an octanoyl group is attached to the amine. This modification increases its lipophilicity, enhancing cellular uptake.[1][2] Like dopamine, NOD contains a catechol moiety (a benzene (B151609) ring with two adjacent hydroxyl groups), which is highly susceptible to oxidation. This oxidation can be triggered by factors such as oxygen, light, elevated pH, and the presence of metal ions, leading to the formation of quinones and other degradation products. This degradation can result in a loss of biological activity and compromise experimental results.

Q2: How can I visually identify if my this compound has degraded?

A2: Solid this compound should be a white to beige powder. Solutions of NOD should be clear and colorless. A color change to yellow, brown, or pink is a common indicator of oxidative degradation. For quantitative assessment, analytical techniques like HPLC are recommended to check for the presence of degradation products.[3]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, solid this compound should be stored as a powder at 2-8°C. Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C. To minimize degradation in solution, it is advisable to prepare fresh solutions for each experiment or to store aliquots in amber vials with the headspace flushed with an inert gas like nitrogen or argon.

Q4: What solvent should I use to prepare my this compound stock solution?

A4: this compound is soluble in DMSO at concentrations of at least 20 mg/mL. It is insoluble in water. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the aqueous culture medium immediately before use. Ensure the final DMSO concentration is not toxic to your cells.

Q5: Can I use antioxidants to prevent the degradation of this compound in solution?

A5: Yes, adding antioxidants to your solutions can significantly reduce oxidative degradation. Thiol-containing antioxidants such as reduced glutathione (B108866) (GSH) and N-acetylcysteine (NAC) have been shown to be particularly effective in preventing the oxidation of dopamine and related compounds.[4][5] Ascorbic acid (Vitamin C) can also be used, but it may be less stable.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns pink/brown/yellow Oxidative degradation of the catechol group.Discard the solution and prepare a fresh one. Implement preventative measures such as using deoxygenated solvents, adding an antioxidant (e.g., 0.1 mM glutathione), and protecting the solution from light by using amber vials.
Loss of biological activity in assay Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment from solid material. Confirm the purity of the solid before use. Store stock solutions in small, single-use aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen).
High background or inconsistent results Interference from degradation products.Confirm the purity of your this compound solution using an analytical method like HPLC.[3] Prepare a stabilized stock solution following the detailed experimental protocol below.
Precipitation in aqueous medium Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is compatible with your aqueous medium and does not exceed the tolerance of your experimental system. Prepare working solutions immediately before use and ensure thorough mixing.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a stock solution of this compound with minimal oxidation for use in biological experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reduced Glutathione (GSH)

  • Argon or Nitrogen gas

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Prepare Antioxidant-Containing Solvent: In a chemical fume hood, dispense the desired volume of anhydrous DMSO into a sterile glass container. Add GSH to a final concentration of 0.1-1.0 mM. Gently swirl to dissolve.

  • Deoxygenate the Solvent: To minimize dissolved oxygen, purge the DMSO/GSH solution with a gentle stream of argon or nitrogen gas for 15-20 minutes.

  • Weigh this compound: In a separate, clean weighing vessel, accurately weigh the required amount of solid this compound.

  • Dissolve this compound: Add the weighed this compound to the deoxygenated DMSO/GSH solution. Mix gently by inversion or slow vortexing until fully dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.

  • Aliquot for Storage: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or vials.

  • Inert Gas Overlay: Before capping each aliquot, flush the headspace of the tube/vial with argon or nitrogen gas to displace any remaining oxygen.

  • Store Properly: Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of this compound and detect the presence of oxidative degradation products. This is a general method adapted from dopamine analysis and may require optimization.[2][3]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 2.5-3.0 with phosphoric acid) and Solvent B (e.g., Methanol or Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL

  • Column Temperature: 25-30°C

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).

  • Injection and Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: A pure sample of this compound will show a single major peak at a specific retention time. The appearance of additional peaks, particularly earlier eluting, more polar compounds, may indicate the presence of oxidative degradation products. A decrease in the area of the main peak over time in stability studies indicates degradation.

Visualizations

Oxidative_Degradation_Pathway cluster_factors Accelerating Factors NOD This compound (Catechol) Semiquinone This compound Semiquinone Radical NOD->Semiquinone Oxidation (-e⁻, -H⁺) Quinone This compound Quinone Semiquinone->Quinone Oxidation (-e⁻, -H⁺) Polymerized Polymerized Products (Brown Pigments) Quinone->Polymerized Polymerization Oxygen O₂ Oxygen->Semiquinone Light Light (UV) Light->Semiquinone Metals Metal Ions (e.g., Fe³⁺, Cu²⁺) Metals->Semiquinone pH High pH (>7.4) pH->Semiquinone

Caption: Oxidative degradation pathway of this compound.

Prevention_Workflow cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_use Experimental Use start Start: Solid NOD deoxygenate Deoxygenate Solvent (e.g., DMSO with N₂/Ar) start->deoxygenate add_antioxidant Add Antioxidant/Chelator (e.g., GSH, EDTA) deoxygenate->add_antioxidant dissolve Dissolve NOD in Stabilized Solvent add_antioxidant->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot inert_gas Flush with Inert Gas aliquot->inert_gas store Store at -20°C or -80°C inert_gas->store use_fresh Use Freshly Prepared Working Dilutions store->use_fresh end Stable Solution for Assay use_fresh->end

Caption: Workflow for preventing oxidative degradation.

References

Technical Support Center: N-Octanoyl Dopamine (NOD) Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with N-Octanoyl Dopamine (B1211576) (NOD).

Frequently Asked Questions (FAQs)

Q1: What is N-Octanoyl Dopamine (NOD) and what are its primary biological activities?

A1: this compound (NOD) is a synthetic derivative of dopamine, where an octanoyl group is attached to the amine group of dopamine. This modification increases its lipophilicity, enhancing cellular uptake compared to dopamine.[1] NOD has been shown to exhibit a range of biological activities, including:

  • Neuroprotection: Protecting neuronal cells from damage.

  • Anti-inflammatory effects: Inhibiting the production of pro-inflammatory cytokines.[2]

  • Organ preservation: Protecting tissues and organs from damage during cold storage.[1]

  • Induction of the Unfolded Protein Response (UPR): Activating a cellular stress response related to the endoplasmic reticulum.[3][4][5]

  • Activation of TRPV1 channels: Acting as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6]

Unlike dopamine, NOD does not produce hemodynamic side effects, such as changes in blood pressure or heart rate.[1][7]

Q2: How should I prepare and store this compound?

A2: this compound is typically a white to beige powder. For experimental use, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). A stock solution can be prepared by dissolving NOD in DMSO. For long-term storage, it is recommended to store the solid compound at 2-8°C and the DMSO stock solution at -20°C.

Q3: What is the mechanism behind NOD's induction of the Unfolded Protein Response (UPR)?

A3: NOD's ability to induce the UPR is linked to its redox activity.[4][5][8] The catechol structure of NOD can undergo oxidation, leading to the generation of reactive oxygen species (ROS) or altering the redox state within the endoplasmic reticulum (ER). This change in the ER's redox environment can disrupt protein folding, leading to an accumulation of unfolded or misfolded proteins, which in turn activates the UPR. Studies have shown that NOD activates all three main UPR sensors: PERK, IRE1, and ATF6.[4]

Q4: How does this compound activate TRPV1 channels?

A4: this compound acts as a direct agonist of the TRPV1 channel, a non-selective cation channel primarily known for its role in pain and temperature sensation.[6] The activation of TRPV1 by NOD leads to an influx of calcium ions (Ca2+) into the cell, which can trigger various downstream signaling pathways.[9]

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause Suggested Solution
Low or no observable effect of NOD on cell viability (e.g., in an LDH or MTT assay). 1. Incorrect concentration: The concentration of NOD may be too low to elicit a response. 2. Poor solubility: NOD may have precipitated out of the cell culture medium. 3. Cell type resistance: The cell line being used may not be sensitive to NOD.1. Perform a dose-response experiment: Test a wide range of NOD concentrations to determine the optimal effective concentration for your specific cell type and assay. 2. Ensure proper dissolution: Prepare a concentrated stock solution in DMSO and then dilute it into the culture medium. Visually inspect for any precipitation. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) and a vehicle control (medium with the same concentration of DMSO) should be included. 3. Use a positive control: Include a known inducer of the pathway you are studying (e.g., tunicamycin (B1663573) for UPR) to ensure the cells are responsive.
High background or inconsistent results in cell viability assays. 1. Interference with assay reagents: NOD, due to its redox properties, might directly interact with the assay reagents (e.g., reducing MTT). 2. Uneven cell seeding: Inconsistent cell numbers across wells can lead to high variability.1. Use an alternative viability assay: If you suspect interference, try a different assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a live/dead cell stain. 2. Optimize cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.
No induction of the Unfolded Protein Response (UPR) is observed (e.g., no increase in UPR marker proteins on a Western blot). 1. Suboptimal treatment time: The time point of analysis may be too early or too late to detect the peak of UPR activation. 2. Insufficient NOD concentration: The concentration of NOD may not be high enough to induce ER stress. 3. Issues with Western blot protocol: Problems with antibody quality, protein extraction, or transfer can lead to a lack of signal.1. Perform a time-course experiment: Analyze UPR markers at multiple time points (e.g., 4, 8, 16, 24 hours) after NOD treatment.[9] 2. Increase NOD concentration: Test higher concentrations of NOD. 3. Optimize Western blot: Use validated antibodies for UPR markers (e.g., p-PERK, p-IRE1α, ATF6, CHOP, BiP/GRP78). Include a positive control (e.g., cells treated with tunicamycin or thapsigargin).
In Vivo Experiments
Problem Possible Cause Suggested Solution
Precipitation of NOD upon injection. 1. Poor solubility of the vehicle: The chosen vehicle may not be suitable for maintaining NOD in solution.1. Optimize vehicle formulation: A common vehicle for lipophilic compounds is a mixture of DMSO, Cremophor EL (or a similar surfactant), and saline. The proportions may need to be optimized to ensure NOD remains dissolved. For example, a formulation could be 10% DMSO, 10% Cremophor EL, and 80% saline. Prepare fresh on the day of the experiment.
No observable in vivo effect. 1. Inadequate dosage or route of administration: The dose may be too low, or the administration route may not be optimal for reaching the target tissue. 2. Rapid metabolism: NOD may be rapidly metabolized and cleared from circulation.1. Conduct a dose-finding study: Test a range of doses to determine the effective dose for your animal model and experimental endpoint. Consider different administration routes (e.g., intravenous, intraperitoneal) based on the target organ and desired pharmacokinetics.[1][10] 2. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the half-life and bioavailability of NOD in your model.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the LDH Release Assay

This protocol is adapted from studies assessing cell protection by NOD against cold-induced injury.[1]

Materials:

  • Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • 96-well cell culture plates

  • This compound (NOD)

  • DMSO (for stock solution)

  • Cell culture medium

  • LDH cytotoxicity detection kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Preparation of NOD: Prepare a stock solution of NOD in DMSO (e.g., 100 mM). On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of NOD. Include a vehicle control (medium with DMSO) and an untreated control.

  • Induction of Cell Injury (Optional): For protection assays, after pre-incubation with NOD for a specified time (e.g., 2 hours), expose the cells to the injury-inducing stimulus (e.g., cold storage at 4°C for 24 hours).[1]

  • LDH Measurement:

    • After the treatment/injury period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the amount of LDH released into the supernatant. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity or cell protection based on the LDH levels in the treated wells compared to the control wells (untreated and maximum LDH release controls).

Protocol 2: Western Blot Analysis of UPR Markers

This protocol is based on the methodology used to demonstrate NOD-induced UPR activation.[3]

Materials:

  • Cells treated with NOD as described in Protocol 1.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against UPR markers (e.g., anti-p-PERK, anti-p-IRE1α, anti-ATF6, anti-CHOP, anti-BiP/GRP78).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Administration of this compound

This protocol provides a general guideline for the preparation and administration of NOD in rodent models.

Materials:

  • This compound (NOD)

  • DMSO

  • Cremophor EL (or equivalent solubilizing agent)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation:

    • Prepare a fresh vehicle solution on the day of injection. A common vehicle for lipophilic compounds consists of DMSO, Cremophor EL, and saline.

    • A typical ratio is 10% DMSO, 10% Cremophor EL, and 80% saline.

    • First, dissolve the required amount of NOD in DMSO.

    • Then, add the Cremophor EL and mix thoroughly.

    • Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Dosing and Administration:

    • The dose of NOD will depend on the animal model and the specific research question. Doses used in previous studies can serve as a starting point (e.g., 0.05 µmoles/kg body weight for hemodynamic studies in rats).[1][7]

    • The route of administration can be intravenous (IV) or intraperitoneal (IP), depending on the desired pharmacokinetic profile. For IV administration, inject slowly into a tail vein.

  • Controls: Always include a vehicle control group that receives the same volume of the vehicle solution without NOD.

Data Presentation

Table 1: In Vitro Efficacy and Lipophilicity of this compound and Related Compounds
CompoundEC50 (µM) for Protection Against Cold InjurylogP (Calculated)
Dopamine>100-0.98
This compound (NOD) 2.1 ± 0.2 2.93
N-Butanoyl Dopamine8 ± 11.34
N-Hexanoyl Dopamine3.5 ± 0.52.30

Data summarized from studies on Human Umbilical Vein Endothelial Cells (HUVECs). EC50 represents the concentration required to achieve 50% of the maximal protective effect against lactate (B86563) dehydrogenase (LDH) release after cold storage. logP is a measure of lipophilicity.

Table 2: Hemodynamic Effects of this compound vs. Dopamine in Rats
Treatment (0.05 µmoles/kg)Change in Mean Arterial Pressure (mmHg)
DopamineSignificant Increase
This compound (NOD) No Significant Change

Data are qualitative summaries from in vivo studies in rats.[1][7]

Mandatory Visualization

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus NOD This compound (Redox Activity) ER_Stress ER Stress (Altered Redox State) NOD->ER_Stress BiP BiP/GRP78 ER_Stress->BiP dissociation PERK PERK BiP->PERK IRE1 IRE1α BiP->IRE1 ATF6 ATF6 BiP->ATF6 p_PERK p-PERK PERK->p_PERK XBP1s XBP1s IRE1->XBP1s splicing ATF6n ATF6n (cleaved) ATF6->ATF6n Golgi cleavage p_eIF2a p-eIF2α p_PERK->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 UPR_Target_Genes UPR Target Genes (e.g., CHOP, BiP) ATF4->UPR_Target_Genes XBP1s->UPR_Target_Genes ATF6n->UPR_Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest UPR_Target_Genes->Cell_Cycle_Arrest Hypometabolism Hypometabolism UPR_Target_Genes->Hypometabolism Thermotolerance Thermotolerance UPR_Target_Genes->Thermotolerance

Caption: this compound (NOD) Induced Unfolded Protein Response (UPR) Signaling Pathway.

G cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol cluster_Response Cellular Response NOD This compound TRPV1 TRPV1 Channel NOD->TRPV1 activation NFkB_Inhibition NF-κB Inhibition NOD->NFkB_Inhibition inhibition Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx PLC Phospholipase C (PLC) Ca_Influx->PLC PKC Protein Kinase C (PKC) Ca_Influx->PKC Calcineurin Calcineurin Ca_Influx->Calcineurin PLC->PKC Neuroprotection Neuroprotection PKC->Neuroprotection NFAT NFAT Calcineurin->NFAT Anti_inflammation Anti-inflammation NFAT->Anti_inflammation NFkB_Inhibition->Anti_inflammation

Caption: this compound (NOD) Activated TRPV1 Signaling Pathway.

G cluster_Preparation Preparation cluster_Treatment Treatment & Incubation cluster_Assay Assay cluster_Analysis Data Analysis Start Start: Cell Seeding Prepare_NOD Prepare NOD dilutions in culture medium Start->Prepare_NOD Add_Treatment Add NOD/Vehicle to cells Prepare_NOD->Add_Treatment Incubate Incubate for desired duration Add_Treatment->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Perform_LDH_Assay Perform LDH Assay Collect_Supernatant->Perform_LDH_Assay Measure_Absorbance Measure Absorbance Perform_LDH_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Experimental Workflow for Cell Viability (LDH) Assay with this compound.

References

Technical Support Center: Overcoming Solubility Challenges of N-Octanoyl Dopamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental use of N-Octanoyl Dopamine (NOD), focusing on its solubility in aqueous solutions.

Troubleshooting Guides

This section addresses common problems encountered when preparing and using this compound solutions.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer or media. 1. Solvent Shock: Rapid change in solvent polarity causes the hydrophobic compound to crash out of solution. 2. Concentration Exceeds Aqueous Solubility: The final concentration of NOD in the aqueous solution is higher than its solubility limit.1. Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first create an intermediate dilution in a smaller volume of the buffer. Then, add this intermediate dilution to the final volume. 2. Slow Addition and Mixing: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling to ensure rapid and even dispersion. 3. Lower Final Concentration: Reduce the final working concentration of NOD. It is crucial to determine the maximum soluble concentration in your specific aqueous medium beforehand.
Cloudiness or precipitate forms in the cell culture media over time in the incubator. 1. Temperature Fluctuation: Changes in temperature between preparation and incubation can affect solubility. 2. Interaction with Media Components: NOD may interact with proteins or salts in the cell culture media, leading to precipitation. 3. pH Shift: The CO2 environment in an incubator can slightly alter the pH of the media, potentially affecting the solubility of NOD.1. Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the NOD solution. 2. Serum Concentration: If using serum, consider if the concentration can be transiently reduced during the initial addition of the compound. 3. Use of Solubilizing Agents: Consider incorporating a biocompatible solubilizing agent, such as cyclodextrins, in your formulation.
Inconsistent experimental results. 1. Incomplete Dissolution: The NOD may not be fully dissolved in the initial DMSO stock solution. 2. Degradation of Stock Solution: Improper storage can lead to the degradation of NOD. 3. Precipitation in Working Solution: Even if not immediately visible, micro-precipitation can lead to inaccurate dosing.1. Ensure Complete Initial Dissolution: After adding DMSO to the NOD powder, vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution. Visually inspect the stock solution to ensure it is clear before use. 2. Proper Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1] 3. Prepare Fresh Working Solutions: Prepare the final aqueous working solution fresh for each experiment from a properly stored stock.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is poorly soluble in water but is soluble in organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a high-concentration stock solution. Some synthesis protocols also mention the use of N,N-Dimethylformamide (DMF).[2][3]

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[1] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Q3: How can I increase the aqueous solubility of this compound?

A3: The aqueous solubility of hydrophobic compounds like this compound can be enhanced through several methods:

  • Use of Co-solvents: While DMSO is used for the stock, a small, non-toxic amount in the final solution acts as a co-solvent.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[4][5]

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. However, for cell-based assays, the pH must be maintained within a physiological range.

Q4: How should I prepare a working solution of this compound for my cell culture experiment?

A4: A detailed protocol for preparing a working solution from a DMSO stock is provided in the "Experimental Protocols" section below. The key steps involve preparing a high-concentration stock in DMSO, followed by a careful, often stepwise, dilution into your pre-warmed cell culture medium.[6]

Q5: My this compound solution appears clear, but I still get inconsistent results. What could be the issue?

A5: Even if a solution appears clear to the naked eye, micro-precipitates can be present. These can lead to inconsistent dosing in your experiments. To check for this, you can centrifuge a sample of your working solution at high speed and look for a pellet. Preparing fresh dilutions for each experiment and ensuring the final concentration is well below the solubility limit can help mitigate this issue.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Solubility Notes
WaterInsoluble-
DMSO (Dimethyl Sulfoxide)SolubleCommonly used for preparing stock solutions for in vitro studies.
DMF (N,N-Dimethylformamide)SolubleMentioned in some synthesis protocols.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental solutions.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder into a sterile microcentrifuge tube or amber glass vial.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • If dissolution is difficult, briefly sonicate the vial in a water bath at room temperature.

  • Aliquot the stock solution into smaller, single-use, sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions in DMSO are generally stable for several months.[1]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Objective: To prepare a sterile, ready-to-use aqueous solution of this compound for treating cells in culture.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • In a sterile tube, prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium if a large dilution factor is required. This helps to prevent "solvent shock".

  • To prepare the final working solution, add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium.

    • Crucial Step: Add the stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure immediate and thorough mixing.[6]

  • Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (ideally ≤ 0.1%).

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not perfectly clear, consider reducing the final concentration.

  • Use the freshly prepared working solution immediately for your cell culture experiments. Do not store aqueous working solutions of this compound.

Mandatory Visualization

Signaling Pathway Diagram

This compound has been shown to induce the Unfolded Protein Response (UPR). The following diagram illustrates the general mechanism of UPR activation.

UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus UnfoldedProteins Accumulation of Unfolded Proteins BiP BiP/GRP78 UnfoldedProteins->BiP Sequestration IRE1 IRE1α BiP->IRE1 PERK PERK BiP->PERK ATF6 ATF6 BiP->ATF6 IRE1_active Active IRE1α (Dimerized & Autophosphorylated) IRE1->IRE1_active Activation PERK_active Active PERK (Dimerized & Autophosphorylated) PERK->PERK_active Activation ATF6_full ATF6 ATF6->ATF6_full Translocation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s XBP1s (Transcription Factor) XBP1s_mRNA->XBP1s Translation eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 (Transcription Factor) eIF2a_P->ATF4 Preferential Translation ATF6_cleaved Cleaved ATF6 (Active Transcription Factor) GeneExpression Target Gene Expression: - Chaperones - ERAD Components - Autophagy Genes ATF6_cleaved->GeneExpression ATF6_full->ATF6_cleaved Cleavage XBP1s->GeneExpression ATF4->GeneExpression

Caption: Unfolded Protein Response (UPR) Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines the workflow for preparing an this compound working solution for cell culture experiments.

Experimental_Workflow start Start weigh_NOD Weigh NOD Powder start->weigh_NOD add_DMSO Add Anhydrous DMSO weigh_NOD->add_DMSO dissolve Vortex/Sonicate to Dissolve add_DMSO->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution aliquot_store Aliquot and Store at -20°C / -80°C stock_solution->aliquot_store dilute Stepwise Dilution of Stock into Media aliquot_store->dilute Use Stored Aliquot prepare_working Prepare Working Solution (Fresh for each experiment) prewarm_media Pre-warm Cell Culture Media to 37°C prepare_working->prewarm_media prewarm_media->dilute final_solution Final Working Solution (Visually Inspect) dilute->final_solution treat_cells Treat Cells final_solution->treat_cells end End treat_cells->end

Caption: Workflow for this compound Solution Preparation.

References

Minimizing off-target effects in N-Octanoyl dopamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in experiments involving N-Octanoyl dopamine (B1211576) (NOD).

Frequently Asked Questions (FAQs)

Q1: What is N-Octanoyl dopamine (NOD) and what are its primary on-target effects?

A1: this compound is a synthetic N-acyl dopamine (NADD). Its primary on-target effects are not mediated by dopamine receptors but are attributed to its redox activity and lipophilicity. The main reported on-target effects include the induction of the Unfolded Protein Response (UPR) and potent anti-inflammatory actions.[1][2] It has also been shown to be protective against cold preservation injury.[3][4]

Q2: What are the known or potential off-target effects of NOD?

A2: A significant known off-target effect of NOD is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][5][6][7] While N-acylation of dopamine abolishes the hemodynamic side-effects associated with dopamine receptor activation, it is still advisable to consider potential interactions with other receptors, especially at high concentrations.[3] Due to its structural similarity to other N-acyl amides, there is a potential for interaction with cannabinoid receptors, although specific binding data for NOD is limited.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration of NOD: Determine the optimal concentration for your desired on-target effect (e.g., UPR induction) through dose-response experiments and use the lowest concentration that yields a robust response.

  • Employ specific inhibitors for potential off-targets: If you suspect off-target effects through TRPV1 activation, for example, you can use a specific TRPV1 antagonist, such as capsazepine (B1668289), as a control.

  • Use appropriate controls: Include vehicle-only controls and, if possible, a structurally similar but inactive analog of NOD. N-octanoyl tyramine, which has lower redox activity, has been used as such a control.[1]

  • Confirm on-target engagement: Whenever possible, directly measure markers of your intended target pathway (e.g., UPR-specific gene expression) to ensure the observed phenotype is due to the on-target effect.

Q4: Does NOD interact with dopamine or adrenergic receptors?

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity or Apoptosis
Potential Cause Troubleshooting Step Rationale
High concentration of NOD Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 10 µM) and titrate up.While NOD is generally not apoptotic at effective concentrations for UPR induction, very high concentrations can lead to cellular stress and toxicity.
Prolonged incubation time Optimize the incubation time for your specific cell type and experimental endpoint. A time-course experiment can help identify the earliest time point at which the desired effect is observed.Continuous exposure to any compound can eventually lead to cellular stress.
Off-target activation of pro-apoptotic pathways If toxicity is observed at concentrations that also activate off-targets like TRPV1, co-treat with a specific antagonist (e.g., capsazepine for TRPV1) to see if toxicity is mitigated.This can help to dissect whether the observed toxicity is a result of the on-target UPR induction or an off-target effect.
Cell type sensitivity Review literature for typical NOD concentrations used in your specific cell line or primary cells. Some cell types may be more sensitive to NOD treatment.Different cell types have varying tolerances to chemical compounds.
Issue 2: Inconsistent or No Induction of the Unfolded Protein Response (UPR)
Potential Cause Troubleshooting Step Rationale
Sub-optimal NOD concentration Perform a dose-response experiment, measuring UPR markers such as BiP/GRP78, CHOP, and spliced XBP1 mRNA levels.The concentration of NOD required to induce the UPR can be cell-type dependent.
Inadequate incubation time Conduct a time-course experiment to determine the peak of UPR induction. UPR is a dynamic process with early and late-stage markers.The kinetics of UPR induction can vary.
Poor NOD stability in media Prepare fresh NOD solutions for each experiment. Protect stock solutions from light and store them appropriately (typically at -20°C or -80°C).NOD, like other catecholamines, can be susceptible to oxidation.
Issues with UPR measurement assay Ensure your qPCR primers are specific and efficient. For Western blotting, use fresh lysis buffer with phosphatase and protease inhibitors. Include a positive control for UPR induction (e.g., tunicamycin (B1663573) or thapsigargin).Technical issues with the assay can lead to false-negative results.
Issue 3: Suspected Off-Target Effects Mediated by TRPV1
Potential Cause Troubleshooting Step Rationale
NOD concentration is in the range of TRPV1 activation Review the literature for the EC50 of NOD at TRPV1 and compare it to the concentration you are using.If your experimental concentration is near or above the EC50 for TRPV1, off-target effects are more likely.
Observed phenotype is known to be mediated by TRPV1 Research the known downstream signaling of TRPV1 activation (e.g., calcium influx) and assess if your observed phenotype aligns with it.This can provide circumstantial evidence for TRPV1-mediated effects.
Confirmation of TRPV1 involvement Co-incubate your cells with NOD and a specific TRPV1 antagonist (e.g., capsazepine). If the phenotype is reversed or diminished, it suggests TRPV1 involvement.This is a direct method to test for the contribution of TRPV1 activation to your observed results.
Use of a control compound If available, use a structural analog of NOD that does not activate TRPV1 to see if the same phenotype is observed.This can help to dissociate the on-target UPR effects from off-target TRPV1 effects.

Quantitative Data

Table 1: this compound (NOD) Activity at On-Target and Off-Target Receptors

TargetReceptor/PathwaySpeciesAssay TypeValueReference
On-Target Unfolded Protein Response (UPR)Human (HUVEC)Gene Expression Profiling100 µM NOD for 24 hrs upregulates UPR target genes[1][8]
Off-Target TRPV1RatDRG neuron calcium imagingAgonist[5][6][7]
Off-Target Dopamine ReceptorsRatIn vivo blood pressureNo hemodynamic effect[3]
Off-Target Adrenergic ReceptorsNot SpecifiedIn vitro cAMP assayNo significant elevation

Note: Specific binding affinity values (Ki or Kd) for NOD at dopamine, adrenergic, and cannabinoid receptors are not extensively reported in the literature. Researchers concerned about potential off-target interactions at these receptors at high concentrations should consider conducting their own binding assays.

Experimental Protocols

Protocol 1: Assessment of UPR Induction by qPCR
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of NOD or vehicle control for the specified duration. Include a positive control such as tunicamycin (e.g., 1 µg/mL).

  • RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for UPR target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), and spliced XBP1). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Western Blot for Phosphorylated eIF2α
  • Cell Lysis: After treatment with NOD, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total eIF2α.

Protocol 3: NF-κB Luciferase Reporter Assay
  • Cell Transfection and Plating: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Plate the transfected cells and allow them to recover.

  • Cell Treatment: Treat the cells with NOD at various concentrations. Include a positive control for NF-κB activation (e.g., TNF-α).

  • Cell Lysis: After the desired incubation period, wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol of the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizations

UPR_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds IRE1 IRE1 BiP->IRE1 dissociates PERK PERK BiP->PERK dissociates ATF6 ATF6 BiP->ATF6 dissociates XBP1s XBP1s IRE1->XBP1s splices mRNA eIF2a eIF2a PERK->eIF2a phosphorylates ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) translocates & cleaved UPR Genes UPR Genes XBP1s->UPR Genes activates transcription p-eIF2a p-eIF2a eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 promotes translation ATF4->UPR Genes activates transcription ATF6 (cleaved)->UPR Genes activates transcription NOD NOD NOD->Unfolded Proteins induces accumulation

Caption: Unfolded Protein Response (UPR) Signaling Pathway Induced by NOD.

Experimental_Workflow_UPR_qPCR A 1. Cell Seeding & Treatment (NOD, Vehicle, Positive Control) B 2. RNA Extraction A->B C 3. cDNA Synthesis B->C D 4. qPCR for UPR Target Genes (BiP, CHOP, sXBP1) C->D E 5. Data Analysis (ΔΔCt) D->E

Caption: Experimental Workflow for UPR Induction Analysis by qPCR.

NFkB_Signaling_Pathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus IKK IKK IkB IkB IKK->IkB phosphorylates p-IkB p-IkB IkB->p-IkB NF-kB NF-kB IkB->NF-kB sequesters p-IkB->IkB degradation p-IkB->NF-kB releases Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes activates transcription NOD NOD NOD->IKK inhibits activation External Stimulus External Stimulus External Stimulus->IKK activates

Caption: NF-κB Signaling Pathway and Inhibition by NOD.

References

Troubleshooting inconsistent results in N-Octanoyl dopamine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Octanoyl dopamine (B1211576) (NOD) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may lead to inconsistent results in N-Octanoyl dopamine assays.

Q1: My this compound (NOD) is not showing any activity in my cell-based assay. What are the possible reasons?

A1: Several factors could contribute to a lack of NOD activity. Consider the following:

  • Compound Integrity and Solubility:

    • Degradation: this compound, like other catecholamines, can be susceptible to oxidation. Ensure your stock solutions are fresh and have been stored properly, protected from light and air.

    • Solubility: NOD is a lipophilic molecule. Inadequate solubilization in your assay buffer can lead to a lower effective concentration. Consider using a vehicle like DMSO and ensure the final concentration of the vehicle is consistent across all experimental conditions and does not exceed a level that affects cell viability.

  • Cellular System:

    • Receptor Expression: The primary target of NOD is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Confirm that your cell line endogenously expresses TRPV1 or has been successfully transfected to express the receptor.[5]

    • Cell Health: Poor cell viability or confluence can significantly impact assay results. Ensure your cells are healthy and in the logarithmic growth phase.

  • Assay Conditions:

    • Concentration Range: You may be using a concentration of NOD that is too low to elicit a response. Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.

    • Incubation Time: The duration of NOD exposure may be insufficient. Optimize the incubation time to allow for receptor binding and downstream signaling events to occur.

Q2: I am observing high background noise or non-specific effects in my assay.

A2: High background can mask the specific effects of NOD. Here are some troubleshooting steps:

  • Vehicle Control: Ensure you have a proper vehicle control (e.g., buffer with the same concentration of DMSO used to dissolve NOD) to account for any effects of the solvent.

  • Assay Buffer Composition: Components in your assay buffer, such as serum, can interfere with the assay. Consider using a serum-free medium for the duration of the NOD treatment if compatible with your cells.

  • Detection Reagents: Ensure your detection reagents are properly prepared and not expired. High background can sometimes be attributed to the reagents themselves.

  • Off-Target Effects: While TRPV1 is a primary target, at higher concentrations, NOD may have other effects.[6][7] Consider using a specific TRPV1 antagonist (e.g., capsazepine) to confirm that the observed effects are mediated by TRPV1 activation.

Q3: The results of my this compound assays are highly variable between experiments.

A3: Inconsistent results are a common challenge. The following table summarizes potential sources of variability and suggested solutions.

Potential Source of Variability Suggested Solution
NOD Stock Solution Prepare fresh stock solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
Cell Passage Number Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with prolonged culturing.
Cell Density Seed cells at a consistent density for each experiment to ensure uniformity in cell number and confluence at the time of the assay.
Assay Timing and Conditions Standardize all incubation times, temperatures, and buffer conditions. Use a positive control (e.g., capsaicin (B1668287) for TRPV1 activation) to monitor assay performance.
Operator Variability Ensure consistent pipetting techniques and handling of cells and reagents.

Q4: I am seeing conflicting data regarding the involvement of cannabinoid receptors in NOD's mechanism of action. How should I approach this in my experiments?

A4: The interaction of N-acyl dopamines with cannabinoid receptors (CB1 and CB2) is an area of active research with some conflicting reports.[8][9][10] While some studies suggest an interaction, others indicate that the primary effects of NOD are independent of these receptors.[7]

To investigate this in your system:

  • Selective Antagonists: Use selective CB1 (e.g., rimonabant) and CB2 (e.g., SR144528) receptor antagonists in conjunction with NOD treatment.

  • Receptor Expression Analysis: Confirm the expression levels of CB1 and CB2 receptors in your cell model. The cellular context and receptor density can influence the observed effects.

Signaling Pathways and Experimental Workflow

To aid in experimental design and troubleshooting, the following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow for a cell-based assay.

NOD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NOD N-Octanoyl dopamine (NOD) TRPV1 TRPV1 Channel NOD->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Downstream Downstream Signaling Cascades (e.g., NF-κB inhibition) Ca_influx->Downstream Initiates

This compound (NOD) signaling pathway through TRPV1 activation.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-TRPV1) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation treatment->incubation assay Assay Measurement (e.g., Calcium influx, Cytokine levels) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

General experimental workflow for a cell-based this compound assay.

Experimental Protocols

This section provides a generalized protocol for a common this compound assay. Note: This is a template and should be optimized for your specific experimental needs.

Protocol: Measuring TRPV1 Activation by this compound using a Calcium Flux Assay

1. Materials:

  • HEK293 cells stably expressing human TRPV1 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (NOD)

  • Capsaicin (positive control)

  • Capsazepine (B1668289) (TRPV1 antagonist, optional)

  • DMSO (vehicle)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescent plate reader with an injection system

2. Cell Preparation:

  • Seed HEK293-TRPV1 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

3. Compound Preparation:

  • Prepare a stock solution of NOD (e.g., 10 mM) in DMSO.

  • Prepare serial dilutions of NOD in the assay buffer to achieve the desired final concentrations.

  • Prepare stock solutions of capsaicin and capsazepine in DMSO and dilute in assay buffer.

4. Dye Loading:

  • Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions.

  • Remove the culture medium from the wells and wash the cells once with the assay buffer.

  • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • After incubation, wash the cells twice with the assay buffer to remove excess dye.

5. Calcium Flux Measurement:

  • Place the microplate in the fluorescent plate reader.

  • Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a stable baseline fluorescence reading for each well.

  • Inject the NOD dilutions, capsaicin (positive control), and vehicle control into the respective wells.

  • Continuously record the fluorescence signal for a set period (e.g., 2-5 minutes) to capture the calcium influx.

  • For antagonist experiments, pre-incubate the cells with capsazepine for 15-30 minutes before adding NOD.

6. Data Analysis:

  • Determine the peak fluorescence intensity for each well after compound addition.

  • Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

  • Normalize the data to the vehicle control.

  • Plot the dose-response curve for NOD and calculate the EC₅₀ value.

Quantitative Data Summary

The following table summarizes representative quantitative data from the literature to provide a reference for expected outcomes in this compound assays.

Parameter Compound Cell/Tissue Model Assay Value Reference
EC₅₀ This compound (NOD)rTRPV1-transfected HEK293 cellsCalcium microfluorimetry5.93 µM[5]
EC₅₀ CapsaicinrTRPV1-transfected HEK293 cellsCalcium microfluorimetry0.87 µM[5]
Inhibition of PDI activity This compound (NOD)In vitro assayPDI-catalyzed reduction of insulin~50% inhibition at 10 mM[11]
Effect on LV systolic pressure This compound (NOD)Heart transplant in ratsHemodynamic measurement90 ± 8 mmHg (vs 65 ± 4 mmHg in control)[12]

References

Validation & Comparative

N-Octanoyl Dopamine: A Comparative Analysis of its Non-Hemodynamic Properties in Cellular Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Octanoyl Dopamine (B1211576) (NOD) and its non-hemodynamic properties, positioning it as a novel therapeutic agent. By presenting key experimental data and detailed methodologies, this document aims to offer an objective evaluation of NOD's performance against dopamine and other relevant compounds in the context of cellular protection, particularly during organ preservation and inflammatory responses.

Introduction

While dopamine is clinically used for its hemodynamic effects, its application is often limited by significant side effects. N-Octanoyl Dopamine, a synthetic N-acyl dopamine derivative, has emerged as a promising alternative, demonstrating potent cytoprotective effects devoid of hemodynamic actions.[1][2][3] This guide delves into the experimental validation of NOD's unique non-hemodynamic attributes.

Comparative Analysis of Protective Effects

The protective effects of this compound are primarily attributed to its strong reducing capacity and increased lipophilicity, which enhances cellular uptake, rather than a receptor-mediated mechanism.[1][3] This is a key differentiator from dopamine.

Performance Against Cold Preservation Injury

Studies have shown that NOD is significantly more effective than dopamine in protecting human umbilical vein endothelial cells (HUVEC) from cold preservation injury. The efficacy is linked to the compound's reducing power and lipophilicity.

CompoundEC50 (µM) for Protection Against Cold InjuryLogPProtective Effect
This compound (NOD) 2.1 ± 0.2 2.929 High
Dopamine>100-0.98Low
N-acetyl cysteine>300-Not Protective
Ascorbate>300-Not Protective

Table 1: Comparison of the protective effects of this compound, dopamine, and other reducing agents against cold preservation injury in HUVEC. Data sourced from Lösel et al. (2010).[1][3]

Superiority in Myocardial Protection

In a model of heart transplantation from brain-dead donors, NOD demonstrated superior myocardial protection compared to dopamine, leading to better graft functional recovery.[4]

ParameterBrain-Dead (BD) ControlBD + DopamineBD + this compound (NOD)
LV Systolic Pressure (mmHg)65 ± 466 ± 590 ± 8
dP/dtmax (mmHg/s)1999 ± 1472243 ± 702686 ± 225

Table 2: Comparison of left ventricular (LV) graft systolic function in recipient rats treated with dopamine or this compound. Data indicates that NOD treatment resulted in significantly better functional recovery. Sourced from a 2019 study on heart transplantation.[4]

Absence of Hemodynamic Effects

A critical advantage of this compound is its lack of hemodynamic side effects, a stark contrast to dopamine. In-vivo studies in rats have confirmed that intravenous administration of NOD does not cause any significant changes in mean arterial blood pressure.[2][3]

CompoundDoseChange in Mean Arterial Blood Pressure (mmHg)
This compound 0.05 µmoles/kg No significant change
Dopamine0.05 µmoles/kgSignificant increase (83 ± 4 to 162 ± 6)

Table 3: Hemodynamic effects of this compound versus dopamine in anaesthetized rats. N-acylation of dopamine abolishes its effect on blood pressure.[2][3]

Cellular Uptake and Distribution

The increased lipophilicity of NOD due to the N-octanoyl chain results in significantly higher cellular uptake compared to dopamine.[3]

CompoundTotal Cellular Uptake (% of applied radioactivity)
[³H]-N-Octanoyl Dopamine ~14%
[³H]-Dopamine~2%

Table 4: Total cellular uptake of radiolabeled this compound and dopamine in HUVEC after 2 hours of incubation.[3][5]

Signaling Pathways

The non-hemodynamic effects of this compound are mediated through distinct signaling pathways, primarily involving the Unfolded Protein Response (UPR) and inhibition of pro-inflammatory pathways like NF-κB.

G NOD This compound UPR Unfolded Protein Response (UPR) Activation NOD->UPR NFkB NF-κB Inhibition NOD->NFkB Nrf2 Nrf-2 Activation NOD->Nrf2 CellProtection Cellular Protection (e.g., against Cold Injury) UPR->CellProtection AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Nrf2->CellProtection

Figure 1: Simplified signaling pathways of this compound's non-hemodynamic effects.

Experimental Protocols

Assessment of Cold Preservation Injury
  • Cell Culture: Human umbilical vein endothelial cells (HUVEC) are cultured to confluence.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound, dopamine, or other test compounds for a specified duration.

  • Cold Storage: Culture plates are sealed and stored at 4°C for 48 hours.

  • Re-warming: Cells are returned to 37°C for 2 hours.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the supernatant is measured as an indicator of cell injury. The protective effect is quantified by the attenuation of LDH release.[1][3]

G cluster_0 Experimental Workflow A HUVEC Culture B Pre-incubation with Test Compounds A->B C Cold Storage (4°C, 48h) B->C D Re-warming (37°C, 2h) C->D E Measure LDH Release D->E

Figure 2: Workflow for assessing protection against cold preservation injury.

Measurement of Hemodynamic Parameters
  • Animal Model: Male Fisher rats are anaesthetized.

  • Catheterization: The femoral vein and artery are catheterized for substance infusion and blood pressure monitoring, respectively.

  • Infusion: Equimolar concentrations of this compound or dopamine are infused intravenously.

  • Blood Pressure Monitoring: Systemic blood pressure (mean arterial pressure) is continuously measured.[3]

G cluster_1 Hemodynamic Measurement Workflow A Anesthetize Rat B Catheterize Femoral Artery & Vein A->B C Infuse Test Compound B->C D Continuously Monitor Blood Pressure C->D

Figure 3: Workflow for in-vivo measurement of hemodynamic parameters.

Conclusion

The presented data strongly supports the validation of this compound's non-hemodynamic properties. Its superior cytoprotective effects, coupled with a lack of cardiovascular side effects, make it a compelling candidate for further investigation in clinical applications such as organ transplantation and the treatment of inflammatory conditions. The distinct mechanism of action, centered on its chemical properties rather than receptor interaction, opens new avenues for the development of targeted cellular protective therapies.

References

A Comparative Analysis of N-Octanoyl Dopamine and Other Dopamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-Octanoyl Dopamine (B1211576) (NOD) and other notable dopamine derivatives. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological similarities and differences between these compounds, supported by experimental data.

Introduction

Dopamine, a crucial catecholamine neurotransmitter, plays a vital role in numerous physiological processes. Its therapeutic applications are often limited by factors such as poor bioavailability and undesirable side effects. This has spurred the development of various dopamine derivatives, including N-acyl dopamines, which exhibit unique pharmacological profiles. Among these, N-Octanoyl Dopamine (NOD) has emerged as a compound of significant interest due to its distinct biological activities, including potent anti-inflammatory, antioxidant, and cytoprotective effects, often without the hemodynamic side effects associated with dopamine administration.[1][2] This guide focuses on a comparative analysis of NOD with its parent molecule, dopamine, and other relevant N-acyl dopamine derivatives like N-Arachidonoyl Dopamine (NADA) and N-Oleoyl Dopamine (OLDA).

Comparative Performance Data

The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the biological activities of this compound and other dopamine derivatives.

Table 1: Comparative Efficacy in Cell Protection (Hypothermic Injury)
CompoundEC50 (µM) for Protection Against Hypothermic Injury in HUVECLogPReference
Dopamine84.0 ± 4.0-0.98[1]
This compound (NOD) 2.1 ± 0.2 2.929 [1]
N-Butanoyl Dopamine14.0 ± 1.51.345[1]
N-Hexanoyl Dopamine4.8 ± 0.42.227[1]
N-Decanoyl Dopamine2.5 ± 0.33.811[1]

HUVEC: Human Umbilical Vein Endothelial Cells

Table 2: Comparative Receptor and Channel Activity

| Compound | Target | Assay | Activity | Value | Reference | | --- | --- | --- | --- | --- | | Dopamine | Dopamine Receptors | Receptor Binding | Agonist | - |[3] | | | TRPV1 | Ca2+ influx in DRG neurons | No activation | - |[4][5] | | This compound (NOD) | TRPV1 | Ca2+ influx in DRG neurons | Agonist | Activates | [4][5] | | | Dopamine Receptors | Hemodynamic response in vivo | No significant effect | - |[1] | | N-Arachidonoyl Dopamine (NADA) | CB1 Receptor | Radioligand Binding ([3H]SR141716A) | Agonist | Ki = 250 nM (rat brain) |[6][7] | | | CB2 Receptor | Radioligand Binding | Weak Agonist | Ki = 12,000 nM (rat spleen) |[7] | | | TRPV1 | Ca2+ influx | Potent Agonist | - |[6] | | N-Oleoyl Dopamine (OLDA) | TRPV1 | Radioligand Binding | Agonist | Ki = 36 nM (human recombinant) |[8] | | | CB1 Receptor | Radioligand Binding | Weak Agonist | Ki = 1.6 µM (rat) |[8] | | N-Docosahexaenoyl Dopamine (DHA-DA) | GPR55 | Cancer cell viability | Agonist | Most active among tested N-acyl dopamines |[9] |

DRG: Dorsal Root Ganglion; TRPV1: Transient Receptor Potential Vanilloid 1; CB1/CB2: Cannabinoid Receptor 1/2; GPR55: G protein-coupled receptor 55.

Key Differentiators and Mechanisms of Action

Hemodynamic Effects

A significant advantage of NOD over dopamine is its lack of hemodynamic side effects. N-acylation of dopamine eliminates the positive charge at the nitrogen atom, which impairs its binding to dopaminergic receptors responsible for cardiovascular responses.[1] In vivo studies in rats demonstrated that intravenous administration of NOD did not cause any significant changes in mean arterial blood pressure, unlike dopamine which induced a marked increase.[1]

Cellular Uptake and Lipophilicity

The addition of an acyl chain significantly increases the lipophilicity of dopamine derivatives, as indicated by their LogP values (Table 1). This enhanced lipophilicity facilitates greater cellular uptake. Studies using radiolabeled compounds have shown that the total cellular uptake of [3H]-N-octanoyl dopamine is approximately four-fold greater than that of [3H]-dopamine in Human Umbilical Vein Endothelial Cells (HUVEC).[1][10]

Receptor and Ion Channel Interactions

While dopamine primarily acts on dopamine receptors, N-acyl dopamines exhibit a broader range of molecular targets.

  • TRPV1 Activation: NOD, NADA, and OLDA are all agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation and inflammation.[1][4][5][6][8] Dopamine, however, does not activate TRPV1.[4][5] The activation of TRPV1 by these derivatives is believed to contribute to some of their protective effects, such as in acute kidney injury.[4]

  • Cannabinoid Receptor Modulation: Longer-chain N-acyl dopamines, such as NADA and OLDA, are known to interact with cannabinoid receptors. NADA is a potent agonist for the CB1 receptor, whereas OLDA shows weaker affinity.[6][7][8]

  • GPR55 Activation: N-acyl dopamines, particularly N-docosahexaenoyl dopamine (DHA-DA), have been shown to activate the G protein-coupled receptor 55 (GPR55), inducing apoptosis in cancer cells.[9]

Intracellular Signaling Pathways

The diverse receptor interactions of N-acyl dopamines lead to the activation of distinct intracellular signaling pathways compared to dopamine.

  • Unfolded Protein Response (UPR): NOD has been shown to induce the Unfolded Protein Response (UPR) in endothelial cells, a cellular stress response that can lead to adaptation and survival.[11][12] This effect is dependent on the redox activity of the N-acyl dopamine and is not observed with dopamine itself.[11]

  • Anti-inflammatory Signaling: NOD exhibits superior anti-inflammatory properties compared to dopamine. It has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses, more effectively than dopamine in TNFα-stimulated cells.[4]

Experimental Protocols

Synthesis of this compound (NOD)

A general method for the synthesis of N-acyl dopamines involves the reaction of dopamine hydrochloride with the corresponding acyl chloride or activated carboxylic acid. For this compound, the following protocol has been described:

  • Activation of Octanoic Acid: Octanoic acid is converted to its mixed anhydride (B1165640) derivative by reacting it with ethyl chloroformate in the presence of a non-nucleophilic base like N-ethyl diisopropylamine (B44863).[11][13]

  • Coupling Reaction: The crude mixed anhydride is then incubated with dopamine hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF), with N-ethyl diisopropylamine added to neutralize the hydrochloride salt.[11][13]

  • Purification: The resulting NOD is purified through aqueous workup, evaporation of the organic solvent, and subsequent recrystallization from a solvent like dichloromethane.[11][13] Purity can be confirmed by techniques such as thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][13]

Cell Viability Assay for Cytoprotection (LDH Release Assay)

To assess the protective effects of dopamine derivatives against hypothermic injury, a Lactate Dehydrogenase (LDH) release assay can be employed.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence in appropriate cell culture flasks.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compounds (e.g., dopamine, NOD) for a specified period (e.g., 2 hours).[1]

  • Induction of Injury: The cells are then subjected to cold storage at 4°C for 24 hours to induce hypothermic injury.[1]

  • LDH Measurement: After the incubation period, the amount of LDH released into the cell culture supernatant is measured using a commercially available LDH cytotoxicity assay kit. The absorbance is read at the appropriate wavelength (e.g., 490 nm).[1]

  • Data Analysis: The EC50 values are calculated based on the dose-response curves of LDH release for each compound.[1]

TRPV1 Activation Assay (Calcium Imaging)

The activation of TRPV1 channels can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators.

  • Cell Preparation: Dorsal Root Ganglion (DRG) neurons, which endogenously express TRPV1, are isolated and cultured. Alternatively, a cell line (e.g., HEK293 cells) can be transfected to express the TRPV1 channel.[11][14]

  • Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's protocol.[11][14]

  • Stimulation: The cells are then stimulated with the test compounds (e.g., NOD, dopamine, capsaicin (B1668287) as a positive control).

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored using a fluorescence microscope or a plate reader.[11][14][15]

  • Data Analysis: The magnitude of the calcium response is quantified and compared between different compounds and concentrations.

Visualized Signaling Pathways and Workflows

experimental_workflow_cell_protection cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_injury Injury Induction cluster_assay Assay cluster_analysis Data Analysis HUVEC HUVEC Culture Preincubation Pre-incubation with Dopamine Derivatives HUVEC->Preincubation Cold_Storage Cold Storage (4°C, 24h) Preincubation->Cold_Storage LDH_Assay LDH Release Assay Cold_Storage->LDH_Assay EC50_Calc EC50 Calculation LDH_Assay->EC50_Calc

Experimental workflow for assessing cytoprotective effects.

signaling_pathway_nod cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_effects Cellular Effects NOD This compound (NOD) TRPV1 TRPV1 NOD->TRPV1 activates NFkB_inhibition NF-κB Inhibition NOD->NFkB_inhibition inhibits UPR Unfolded Protein Response (UPR) NOD->UPR induces Ca_influx Ca2+ Influx TRPV1->Ca_influx Cytoprotection Cytoprotection Ca_influx->Cytoprotection Gene_Expression Altered Gene Expression (e.g., ↓VCAM-1) NFkB_inhibition->Gene_Expression UPR->Cytoprotection Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

Signaling pathways of this compound (NOD).

Conclusion

This compound and other N-acyl dopamine derivatives represent a promising class of compounds with distinct pharmacological profiles compared to dopamine. The increased lipophilicity and altered receptor interaction profiles of these derivatives lead to enhanced cellular uptake, broader biological activities, and, in the case of NOD, a lack of undesirable hemodynamic effects. The ability of N-acyl dopamines to modulate targets such as TRPV1, cannabinoid receptors, and GPR55, in addition to influencing intracellular pathways like the UPR and NF-κB signaling, opens up new avenues for therapeutic intervention in a variety of pathological conditions, including inflammatory disorders, neurodegenerative diseases, and organ preservation. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Cross-validation of N-Octanoyl dopamine's effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Octanoyl Dopamine's Biological Effects Across Diverse Cell Lines

N-Octanoyl dopamine (B1211576) (NOD), a synthetic N-acyl dopamine, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a cross-validation of NOD's effects in various cell lines, offering a comparative analysis of its mechanism of action, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an understanding of its potential therapeutic applications.

Quantitative Data Summary

The biological effects of this compound and its analogs vary significantly depending on the cell type and the biological context. The following tables summarize the quantitative data from studies on endothelial, immune, and cancer cell lines.

Table 1: Effects of this compound on Endothelial Cells (HUVEC)

ParameterConcentrationTimeResultReference
BiP mRNA Expression100 µM8 hours~2.5-fold increase[1]
sXBP1 mRNA Splicing100 µM8 hoursSignificant increase[1]
MHC Class II Expression--Reduced in IFNγ-stimulated cells[2]
Adhesion Molecules (ICAM-1, VCAM-1)--Reduced in IFNγ-stimulated cells[2]
EC50 for Protection Against Hypothermia--2.1 µM ± 0.2[3]

Table 2: Effects of this compound on T-Cells

ParameterConcentrationResultReference
T-Cell Proliferation-Significantly inhibited[4]
CD25 Expression-Diminished[4]
NF-κB Activation-Strongly inhibited[4]
AP-1 Activation-Strongly inhibited[4]
Adhesion Molecule Expression (VLA-4, LFA-1)-Reduced[2]
Cytokine Production (TNFα, IFNγ)-Significantly lower concentrations[2]

Table 3: Cytotoxic Effects of N-Acyl Dopamines on Cancer Cell Lines

This table presents data for N-docosahexaenoyl dopamine (DHA-DA), a structurally related N-acyl dopamine, as a proxy for the effects on cancer cells, illustrating the potential of this class of compounds.

Cell LineEC50 (µM) after 24hReference
MDA-MB-231 (Breast Cancer)18.3 ± 1.2[5]
PC3 (Prostate Cancer)22.5 ± 2.1[5]
PANC-1 (Pancreatic Cancer)25.1 ± 1.9[5]
DU-145 (Prostate Cancer)30.7 ± 2.5[5]
SW620 (Colon Cancer)35.4 ± 3.1[5]
U-87 MG (Glioblastoma)> 50[5]
MCF-10A (Non-tumorigenic Breast)> 50[5]

Key Signaling Pathways

This compound and related compounds modulate distinct signaling pathways in different cell types, leading to varied cellular responses.

In endothelial cells, NOD primarily activates the Unfolded Protein Response (UPR), a cellular stress response pathway.

UPR_Pathway NOD This compound ER_Stress ER Stress NOD->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Hypometabolism Hypometabolism UPR->Hypometabolism Tolerance Tolerance to Hypothermia UPR->Tolerance

Caption: this compound induced UPR pathway in endothelial cells.

In T-cells, NOD exhibits immunosuppressive effects by inhibiting key transcription factors involved in T-cell activation.

T_Cell_Inhibition_Pathway NOD This compound NFkB NF-κB NOD->NFkB AP1 AP-1 NOD->AP1 T_Cell_Activation T-Cell Activation NFkB->T_Cell_Activation AP1->T_Cell_Activation Proliferation Proliferation T_Cell_Activation->Proliferation

Caption: Inhibition of T-cell activation by this compound.

In cancer cells, N-acyl dopamines can induce apoptosis through the activation of the GPR55 receptor and subsequent over-stimulation of neuronal nitric oxide synthase (nNOS).

Cancer_Cell_Apoptosis_Pathway NADA N-Acyl Dopamine GPR55 GPR55 Receptor NADA->GPR55 nNOS nNOS Over-stimulation GPR55->nNOS Oxidative_Stress Oxidative Stress nNOS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis MTT_Assay_Workflow A Seed Cells (96-well plate) B Add N-Acyl Dopamine (various concentrations) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Add Solubilization Buffer E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability & EC50 G->H

References

N-Octanoyl Dopamine: A Superior Cardioprotective Agent in Ischemia-Reperfusion Injury Compared to Conventional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals N-Octanoyl Dopamine (B1211576) (NOD) offers enhanced protection against ischemia-reperfusion (I/R) injury in vital organs, outperforming traditional dopamine and showing promise against other neuroprotective agents. This guide provides a detailed comparison, supported by experimental evidence, for researchers and drug development professionals in the field of cardiovascular and neuroprotective therapeutics.

N-Octanoyl Dopamine, a lipophilic derivative of dopamine, has emerged as a potent cytoprotective molecule, mitigating the cellular damage cascade initiated by the restoration of blood flow to ischemic tissues. Its unique chemical structure allows for greater cellular uptake and efficacy at lower concentrations without the adverse hemodynamic side effects associated with dopamine. This guide will delve into the comparative efficacy of NOD, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Comparative Efficacy of this compound

Preclinical studies have consistently demonstrated the superior protective effects of NOD in models of cardiac ischemia-reperfusion injury when compared directly with dopamine. Furthermore, a review of data from studies on other neuroprotective agents, such as Edaravone and Fingolimod, in similar I/R models, suggests that NOD's multifaceted mechanism of action may offer a more robust therapeutic window.

Table 1: this compound vs. Dopamine in a Rat Heart Transplantation Model
ParameterSham GroupBrain-Dead (BD) GroupBD + DopamineBD + this compound (NOD)
Left Ventricular Systolic Pressure (mmHg) -65 ± 466 ± 590 ± 8
Maximum Rate of LV Pressure Rise (dP/dtmax, mmHg/s) -1999 ± 1472243 ± 702686 ± 225
Re-beating Time (seconds) -48 ± 6No significant impact32 ± 4 *
4-hydroxy-2-nonenal (HNE) Immunoreactivity LowHighReducedReduced
Nitrotyrosine Immunoreactivity LowHighReducedReduced

*Data presented as mean ± standard deviation. *p < 0.05 compared to the Brain-Dead (BD) group. Data sourced from a study on heterotopic heart transplantation in Lewis rats[1].

Table 2: Performance of Alternative Neuroprotective Agents in Ischemic Stroke Models
AgentModelKey Findings
Edaravone Mouse model of forebrain ischemiaSignificantly higher levels of the NO metabolite NO3- after reperfusion compared to control. Reduced levels of OH- metabolites. Significantly lower neuronal nitric oxide synthase (nNOS) expression 96 hours after reperfusion[2].
Edaravone Dexborneol Phase III Clinical Trial in Acute Ischemic Stroke (AIS) patientsShowed a significantly higher proportion of patients with good functional outcomes (modified Rankin Scale score ≤1) at day 90 compared to Edaravone alone (67.18% vs. 58.97%)[3].
Fingolimod Diabetic mice with transient middle cerebral artery occlusionReduced the number of infiltrated inflammatory cells (neutrophils) and lowered TNFα mRNA levels. However, it aggravated brain edema and did not improve neurological scores or infarct volume at 24 hours in this diabetic model[4]. In a separate study on rats with focal cerebral ischemia/reperfusion, Fingolimod significantly decreased infarct volume and improved neurological function[5].

Unraveling the Mechanism: Signaling Pathways of this compound

NOD exerts its protective effects through a multi-pronged approach at the cellular level. Key among these are the activation of the Unfolded Protein Response (UPR) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

The Unfolded Protein Response (UPR) Pathway

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) under cellular stress, such as ischemia, triggers the UPR. NOD has been shown to induce the UPR, which can lead to a state of hypometabolism and enhanced tolerance to hypothermic injury. This response is primarily mediated by three ER-resident sensors: PERK, IRE1, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus GRP78 GRP78 PERK_inactive PERK IRE1_inactive IRE1α ATF6_inactive ATF6 PERK_active p-PERK PERK_inactive->PERK_active activation IRE1_active p-IRE1α IRE1_inactive->IRE1_active activation ATF6_Golgi ATF6 (Golgi) ATF6_inactive->ATF6_Golgi translocation to Golgi eIF2a eIF2α eIF2a_P p-eIF2α eIF2a->eIF2a_P P ATF4 ATF4 eIF2a_P->ATF4 translation upregulation Gene_Expression Target Gene Expression (Chaperones, ERAD, Apoptosis) ATF4->Gene_Expression XBP1u XBP1u mRNA XBP1s XBP1s mRNA XBP1u->XBP1s splicing XBP1s->Gene_Expression ATF6_active ATF6 (p50) ATF6_active->Gene_Expression NOD N-Octanoyl Dopamine ER_Stress ER Stress (Ischemia-Reperfusion) ER_Stress->GRP78 dissociation PERK_active->eIF2a IRE1_active->XBP1u ATF6_Golgi->ATF6_active cleavage

Caption: this compound induces the Unfolded Protein Response pathway.

TRPV1 Channel Activation

NOD is an agonist of the TRPV1 channel, a feature not shared by dopamine. Activation of TRPV1 has been linked to protective effects against ischemia-reperfusion injury in various organs, including the kidney. This activation is thought to contribute to the reduction of inflammation and cell death.

TRPV1_Pathway cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Signaling NOD N-Octanoyl Dopamine TRPV1 TRPV1 Channel NOD->TRPV1 activates Ischemia_Reperfusion Ischemia- Reperfusion Injury Cell_Damage Cellular Damage Ischemia_Reperfusion->Cell_Damage Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Downstream Downstream Signaling Cascades Ca_influx->Downstream Protective_Effects Cytoprotective Effects: - Reduced Inflammation - Decreased Apoptosis Downstream->Protective_Effects leads to Protective_Effects->Cell_Damage inhibits

Caption: Protective signaling cascade initiated by NOD via TRPV1 activation.

Experimental Protocols

The following are summaries of key experimental methodologies used to validate the protective effects of this compound and assess cellular injury.

Immunohistochemistry for 4-hydroxy-2-nonenal (HNE)

This protocol is used to detect and localize HNE, a marker of lipid peroxidation and oxidative stress, in cardiac tissue.

  • Tissue Preparation: Rat hearts are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned into 5 µm slices.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Slides are subjected to heat-induced antigen retrieval using a sodium citrate (B86180) buffer (10 mM, pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for HNE-modified proteins (e.g., Abcam, ab46545)[6].

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen, resulting in a brown precipitate at the site of HNE adducts.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize nuclei and then dehydrated, cleared, and mounted.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis

This method is employed to identify apoptotic cells by detecting DNA fragmentation.

  • Sample Preparation: Cardiac tissue sections are prepared and deparaffinized as described for immunohistochemistry.

  • Permeabilization: The tissue is treated with Proteinase K to allow the labeling enzyme to access the nuclear DNA.

  • Labeling Reaction: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA[7][8].

  • Detection: For fluorescently labeled dUTPs, the signal can be directly visualized using a fluorescence microscope. For colorimetric detection, an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a substrate that produces a colored precipitate.

  • Counterstaining: A nuclear counterstain, such as DAPI or propidium (B1200493) iodide, is often used to visualize all cell nuclei, allowing for the quantification of the percentage of apoptotic cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Tissue Homogenization: Heart tissue samples are homogenized in a cold lysis buffer to extract cytosolic proteins.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard method, such as the Bradford assay, to ensure equal protein loading for the assay.

  • Enzymatic Reaction: The lysate is incubated with a colorimetric substrate specific for caspase-3, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Activated caspase-3 in the sample cleaves the substrate, releasing the chromophore p-nitroaniline (pNA)[9].

  • Spectrophotometric Measurement: The amount of pNA released is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The caspase-3 activity is calculated based on the absorbance values and normalized to the protein concentration of the sample.

Experimental Workflow for Evaluating Cardioprotective Agents

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a cardioprotective agent like this compound in an animal model of ischemia-reperfusion.

Experimental_Workflow cluster_Analysis Biochemical and Histological Analysis Animal_Model Animal Model (e.g., Rat Heart Ischemia-Reperfusion) Treatment_Groups Treatment Groups: - Sham - I/R Control - I/R + NOD - I/R + Alternative Agent Animal_Model->Treatment_Groups Ischemia_Reperfusion Induction of Ischemia followed by Reperfusion Treatment_Groups->Ischemia_Reperfusion Functional_Assessment Functional Assessment (e.g., Echocardiography, LV Pressure) Ischemia_Reperfusion->Functional_Assessment Tissue_Harvesting Tissue Harvesting and Processing Functional_Assessment->Tissue_Harvesting Infarct_Size Infarct Size Measurement (TTC Staining) Tissue_Harvesting->Infarct_Size Oxidative_Stress Oxidative Stress Markers (e.g., HNE IHC) Tissue_Harvesting->Oxidative_Stress Apoptosis_Assay Apoptosis Assessment (TUNEL, Caspase-3) Tissue_Harvesting->Apoptosis_Assay Data_Analysis Data Analysis and Statistical Comparison Infarct_Size->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for preclinical evaluation of cardioprotective agents.

References

N-Octanoyl Dopamine: A Head-to-Head Comparison with Leading Organ Preservation Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of organ preservation is continuously evolving, with novel solutions emerging to address the persistent challenges of ischemia-reperfusion injury and improve post-transplantation outcomes. Among these, N-Octanoyl dopamine (B1211576) (NOD), a lipophilic derivative of dopamine, has garnered attention for its cytoprotective properties. This guide provides a comprehensive, data-driven comparison of NOD with established organ preservation solutions such as University of Wisconsin (UW), Celsior, and Histidine-Tryptophan-Ketoglutarate (HTK) solutions.

While direct head-to-head comparative studies between N-Octanoyl dopamine and other major organ preservation solutions are limited in the current body of scientific literature, this guide synthesizes the available quantitative data to offer an objective overview of each solution's performance. The information is presented to facilitate a critical evaluation of their respective merits based on existing experimental evidence.

Performance Comparison of Organ Preservation Solutions

The following tables summarize key performance indicators of this compound and other standard organ preservation solutions based on published experimental data. It is important to note that the data for NOD is primarily from studies comparing it to dopamine or saline controls, while the data for UW, Celsior, and HTK solutions are from studies comparing them against each other.

Table 1: Performance of this compound in Organ Preservation (Rodent Models)

Performance MetricExperimental ModelTreatment GroupControl Group (Saline)Key Findings
Renal Function (Creatinine mg/dL) at Day 1 Post-transplant Rat Kidney Transplant from Brain-Dead DonorsSignificantly better renal function-Donor preconditioning with NOD improves early graft function.
Inflammatory Marker Expression (ICAM-1, VCAM-1) Rat Kidney Transplant from Brain-Dead DonorsDiminished expression-NOD reduces the expression of pro-inflammatory adhesion molecules.
Cellular Injury (LDH release) Brain-Dead Rat DonorsReduced LDH release-NOD mitigates cellular damage during brain death.
Graft Histology (Tubulitis and Vasculitis Scores) Rat Kidney Transplant from Brain-Dead DonorsSignificantly reduced scores-NOD treatment leads to reduced signs of acute rejection.
Cardiac Function (LV systolic pressure mmHg) Post-transplant Rat Heart Transplant from Brain-Dead Donors90 ± 865 ± 4NOD treatment resulted in better left ventricular graft systolic functional recovery compared to the brain-dead group.
Oxidative Stress (4-HNE immunoreactivity) Rat Heart Transplant from Brain-Dead DonorsDecreased-NOD decreased a marker of oxidative stress to the same level as dopamine.

Table 2: Comparative Performance of Standard Organ Preservation Solutions

Performance MetricOrgan ModelUW SolutionCelsior SolutionHTK SolutionKey Findings
Delayed Graft Function (DGF) Rate Human Kidney Transplant33.9%31.3%-Celsior was found to be equivalent to UW in a clinical setting for kidney preservation.
2-Year Graft Survival Human Kidney Transplant75%84%-No statistically significant difference was observed between Celsior and UW preserved kidneys.
Post-reperfusion Syndrome (PRS) Incidence Human Liver Transplant21.6%5.9%-Celsior significantly reduced the incidence of PRS compared to UW.
Patient Survival (5 years) Human Liver Transplant66.6%82.0%-No statistically significant difference, but a trend towards better survival with Celsior was noted.
Primary Graft Dysfunction Human Liver Transplant--Lower incidence than UWHTK solution was associated with a lower rate of primary dysfunction after liver transplant compared to UW.
Biliary Complications Human Liver TransplantHigher incidence than HTK-Lower incidence than UWHTK was associated with a reduction in biliary complications compared to UW.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies involving this compound.

Protocol 1: Evaluation of this compound in a Rat Model of Kidney Transplantation from Brain-Dead Donors
  • Animal Model: Brain-dead Fisher rats were used as donors, and Lewis rats as recipients.

  • Treatment: Brain-dead donors were treated for 6 hours with either saline (control) or saline containing this compound.

  • Transplantation: Orthotopic kidney transplantation was performed. The contralateral native kidney was removed.

  • Parameters Assessed:

    • Renal Function: Serum creatinine (B1669602) and blood urea (B33335) nitrogen were measured at day 1 post-transplantation.

    • Histology: Kidney biopsies were taken at day 7 post-transplantation and stained with Hematoxylin and Eosin (H&E) for the assessment of tubulitis and vasculitis according to Banff criteria.

    • Immunohistochemistry: Expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) was evaluated in donor kidney tissue.

    • Cellular Injury: Lactate dehydrogenase (LDH) release was measured in the donor's blood.

Protocol 2: Assessment of this compound's Effect on Endothelial Cells during Cold Storage
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were used.

  • Treatment: HUVECs were pre-incubated with varying concentrations of this compound or dopamine for 2 hours.

  • Cold Storage: Cells were subsequently stored at 4°C for 24 hours in University of Wisconsin (UW) solution.

  • Parameters Assessed:

    • Cell Viability: Lactate dehydrogenase (LDH) release into the culture medium was measured as an indicator of cell death. The half-maximal effective concentration (EC50) for cell protection was calculated.

    • Cellular Uptake: Radiolabeled [3H]-N-octanoyl-dopamine and [3H]-dopamine were used to determine cellular and subcellular distribution after 2 hours of incubation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for Evaluating Organ Preservation Solutions cluster_donor Donor Phase cluster_preservation Preservation Phase cluster_recipient Recipient Phase Donor Organ Donor (e.g., Brain-Dead Rat) Treatment Treatment Administration (e.g., this compound or Saline) Donor->Treatment Procurement Organ Procurement Treatment->Procurement Preservation Static Cold Storage (e.g., in UW Solution) Procurement->Preservation Transplantation Organ Transplantation (e.g., Orthotopic Kidney Transplant) Preservation->Transplantation PostOp Post-Operative Monitoring and Data Collection Transplantation->PostOp Analysis Data Analysis PostOp->Analysis

Caption: Experimental workflow for evaluating organ preservation solutions.

G Proposed Signaling Pathway of this compound in Cytoprotection cluster_cell Endothelial Cell cluster_UPR Unfolded Protein Response (UPR) NOD This compound (NOD) ER Endoplasmic Reticulum (ER) NOD->ER Increased Lipophilicity Allows ER Access Inflammation Reduced Inflammatory Response (e.g., ↓ICAM-1, ↓VCAM-1) NOD->Inflammation Membrane PERK PERK ER->PERK IRE1 IRE1α ER->IRE1 ATF6 ATF6 ER->ATF6 Hypometabolism Hypometabolism (Reduced ATP consumption) PERK->Hypometabolism IRE1->Hypometabolism ATF6->Hypometabolism CellProtection Cell Protection & Increased Thermotolerance Hypometabolism->CellProtection

Caption: Proposed signaling pathway of this compound in cytoprotection.

Confirming the role of N-Octanoyl dopamine in modulating MHC-class-II expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Octanoyl Dopamine (B1211576) (NOD) with other alternatives for modulating Major Histocompatibility Complex (MHC) class II expression, supported by experimental data. We delve into the experimental protocols and underlying signaling pathways to offer a complete picture for researchers in immunology and drug development.

I. Comparative Analysis of MHC Class II Modulation

N-Octanoyl dopamine has emerged as a potent inhibitor of interferon-gamma (IFN-γ)-induced MHC class II expression on endothelial cells.[1] While direct head-to-head comparative studies with other modulators are limited, this section compiles available data to offer a quantitative comparison. It is important to note that the following data is collated from separate studies and experimental conditions may vary.

Table 1: Quantitative Comparison of MHC Class II Inhibitors

CompoundCell TypeStimulantConcentration for ~50% Inhibition (IC50)Key Mechanism of ActionReference
This compound (NOD) HUVECsIFN-γNot explicitly stated, but significant reduction at 100 µMInhibition of CIITA expression, likely via NF-κB and AP-1 inhibitionHofmann et al., 2019
Glyphosine Murine B-cell lymphoma-Not applicable (enhancer)Binds to pocket 9 of I-A g7, enhancing T-cell responseUnanue et al., 2016[2]
Small molecule p1:6 Murine T-cell hybridomaInsulin B:9-23 peptide~10 µMBinds to pocket 1 of I-A g7, inhibiting T-cell responseUnanue et al., 2016[2]
Small molecule p6:17 Murine T-cell hybridomaInsulin B:9-23 peptide~1 µMBinds to pocket 6 of I-A g7, inhibiting T-cell responseUnanue et al., 2016[2]

II. Mechanism of Action: The Signaling Pathway

This compound exerts its inhibitory effect on MHC class II expression by targeting the signaling cascade initiated by IFN-γ. The key to this regulation is the Class II Transactivator (CIITA), the master regulator of MHC class II gene transcription.

Upon binding of IFN-γ to its receptor, the JAK-STAT signaling pathway is activated. This leads to the phosphorylation and dimerization of STAT1, which then translocates to the nucleus. In the nucleus, STAT1, along with other transcription factors like IRF-1, binds to promoter IV of the CIITA gene, initiating its transcription. CIITA then orchestrates the assembly of the transcriptional machinery required for the expression of MHC class II genes.

This compound has been shown to inhibit the activation of the redox-dependent transcription factors NF-κB and AP-1.[3][4] While the precise link to CIITA inhibition is still under investigation, it is plausible that NOD's interference with these pathways disrupts the optimal transcriptional environment required for CIITA promoter IV activity, leading to a downstream reduction in MHC class II expression.

G cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 (dimer) STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates to CIITA_promoter CIITA Promoter IV pSTAT1->CIITA_promoter Binds to CIITA_mRNA CIITA mRNA CIITA_promoter->CIITA_mRNA Transcription CIITA_protein CIITA Protein CIITA_mRNA->CIITA_protein Translation MHCII_genes MHC Class II Genes CIITA_protein->MHCII_genes Activates MHCII_protein MHC Class II Protein MHCII_genes->MHCII_protein Expression NOD N-Octanoyl Dopamine NFkB_AP1 NF-κB / AP-1 NOD->NFkB_AP1 Inhibits NFkB_AP1->CIITA_promoter Modulates

Caption: IFN-γ signaling pathway for MHC-II expression and NOD's inhibitory point.

III. Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound's effect on MHC class II expression.

A. Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cell-based assays) and grown to confluence.

  • Stimulation: HUVECs are stimulated with recombinant human IFN-γ (e.g., 100 ng/mL) to induce MHC class II expression.

  • Treatment: this compound (e.g., in a concentration range of 10-100 µM) or other test compounds are added to the culture medium simultaneously with or prior to IFN-γ stimulation, depending on the experimental design. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

B. Analysis of MHC Class II Expression by Flow Cytometry
  • Cell Harvesting: Adherent HUVECs are washed with PBS and detached using a non-enzymatic cell dissociation solution to preserve surface antigens.

  • Staining:

    • Cells are washed with FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

    • Cells are incubated with a primary antibody targeting a human MHC class II antigen (e.g., anti-HLA-DR) conjugated to a fluorophore (e.g., FITC, PE, or APC) for 30 minutes at 4°C in the dark.

    • Isotype-matched control antibodies are used to determine background fluorescence.

  • Washing: Cells are washed twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Stained cells are resuspended in FACS buffer and analyzed on a flow cytometer. At least 10,000 events are acquired per sample.

  • Data Analysis: The median fluorescence intensity (MFI) of the MHC class II signal is quantified using appropriate software. The percentage of MHC class II-positive cells can also be determined.

G start HUVEC Culture treatment IFN-γ +/- NOD Treatment start->treatment harvest Cell Harvesting treatment->harvest staining Antibody Staining (anti-HLA-DR) harvest->staining wash Washing staining->wash acquire Flow Cytometry Data Acquisition wash->acquire analyze Data Analysis (MFI, % positive) acquire->analyze

Caption: Experimental workflow for MHC-II expression analysis by flow cytometry.

C. Quantitative Real-Time PCR (qRT-PCR) for CIITA Expression
  • RNA Extraction: Total RNA is isolated from treated and control HUVECs using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression of CIITA mRNA is quantified using a real-time PCR system with specific primers for CIITA and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of CIITA is calculated using the ΔΔCt method.

IV. Conclusion

This compound demonstrates significant potential as a modulator of MHC class II expression, with a mechanism of action that appears to involve the inhibition of key transcription factors. While further research is needed to elucidate the precise molecular interactions and to conduct direct comparative studies with other inhibitors, the available data suggests that NOD is a promising candidate for further investigation in the context of immune modulation and drug development. The experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings.

References

N-Octanoyl Dopamine: A Comparative Genomic Guide to its Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Octanoyl Dopamine (B1211576) (NOD), a synthetic N-acyl dopamine (NADD), has emerged as a molecule of significant interest due to its diverse biological activities, including cytoprotective and anti-inflammatory effects. This guide provides a comparative analysis of the cellular and genomic responses to NOD, contrasting its performance with its parent compound, dopamine, and other N-acyl dopamine derivatives. The information is supported by experimental data to provide an objective overview for research and drug development applications.

Comparative Analysis of Cellular and Genomic Responses

The cellular response to N-Octanoyl Dopamine is multifaceted, impacting gene expression, cell viability, and key signaling pathways. Here, we present a comparative summary of its effects against dopamine and other related compounds.

Gene Expression Profiling: this compound vs. Untreated Cells

Genome-wide gene expression profiling in Human Umbilical Vein Endothelial Cells (HUVECs) treated with 100 µM NOD for 24 hours revealed a significant upregulation of genes primarily associated with the Unfolded Protein Response (UPR).[1][2] This response is a crucial cellular stress mechanism that is activated to restore homeostasis in the endoplasmic reticulum (ER).

Table 1: Top Upregulated Genes in HUVECs Treated with this compound [1][3][4]

Gene SymbolGene NameFold Change (log2)p-value (-log10)Putative Function
DDIT3 (CHOP) DNA Damage Inducible Transcript 33.3311.2Pro-apoptotic UPR gene
HERPUD1 Homocysteine Inducible ER Protein with Ubiquitin Like Domain 12.8510.5ER-associated degradation (ERAD)
TRIB3 Tribbles Pseudokinase 32.7610.1UPR-mediated signaling
ASNS Asparagine Synthetase2.659.8Amino acid metabolism, UPR
XBP1 X-Box Binding Protein 12.519.5Key UPR transcription factor
HSPA5 (BiP) Heat Shock Protein Family A (Hsp70) Member 52.329.1ER chaperone, UPR sensor
ATF4 Activating Transcription Factor 42.258.9UPR transcription factor
ERO1L Endoplasmic Reticulum Oxidoreductase 1 Alpha2.188.7ER protein folding
PDIA4 Protein Disulfide Isomerase Family A Member 42.118.5ER protein folding
ERN1 (IRE1) Endoplasmic Reticulum To Nucleus Signaling 11.988.2UPR sensor
EIF2AK3 (PERK) Eukaryotic Translation Initiation Factor 2 Alpha Kinase 31.898.0UPR sensor
ATF6 Activating Transcription Factor 61.817.8UPR sensor
HMOX1 Heme Oxygenase 14.3722.0Oxidative stress response

Note: UPR target genes are depicted in bold.

In contrast to NOD, dopamine does not induce a dose-dependent UPR.[1][5] The induction of the UPR by NOD is dependent on its redox activity.[1][5]

Comparative Efficacy in Cytoprotection

NOD exhibits significantly enhanced cytoprotective effects against hypothermic injury compared to dopamine. This is attributed to its increased lipophilicity, leading to greater cellular uptake.[6]

Table 2: Comparison of Protective Effects and Physicochemical Properties [6]

CompoundEC50 (µM) for Protection Against Cold-Induced InjuryCalculated logPRelative Cellular Uptake (vs. Dopamine)
Dopamine85 ± 5-0.981x
This compound (NOD) 2.1 ± 0.2 2.93 ~4x
N-Butyryl Dopamine10 ± 11.34Not Reported
N-Hexanoyl Dopamine4.5 ± 0.52.13Not Reported
N-Decanoyl Dopamine1.8 ± 0.33.72Not Reported
Impact on Cellular Metabolism and Viability

Long-term treatment of HUVECs with low concentrations of NOD leads to a decrease in intracellular ATP levels, which is associated with the activation of AMPK.[1][5] Despite inducing the UPR, NOD does not cause apoptosis but rather impairs cell proliferation by causing attenuation of the S-G2/M phase of the cell cycle.[1][5]

Key Signaling Pathways Modulated by this compound

NOD's cellular effects are mediated through the modulation of specific signaling pathways, most notably the Unfolded Protein Response and the NF-κB signaling cascade.

The Unfolded Protein Response (UPR)

NOD treatment triggers all three canonical branches of the UPR, initiated by the ER stress sensors PERK, IRE1α, and ATF6.[1][2]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates IRE1 IRE1α XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6 ATF6 ATF6_p90 ATF6 (p90) ATF4 ATF4 eIF2a->ATF4 promotes translation ATF4_n ATF4 ATF4->ATF4_n translocates to XBP1s XBP1s XBP1u->XBP1s translation ATF6_p50 ATF6 (p50) ATF6_p90->ATF6_p50 cleavage ATF6_n ATF6 (p50) ATF6_p50->ATF6_n translocates to UPR_genes UPR Target Genes (e.g., CHOP, BiP) ATF4_n->UPR_genes induces XBP1s->UPR_genes induces ATF6_n->UPR_genes induces NOD N-Octanoyl Dopamine ER_Stress ER Stress NOD->ER_Stress ER_Stress->PERK activates ER_Stress->IRE1 activates ER_Stress->ATF6 activates

UPR Signaling Pathway Activated by NOD.
NF-κB Signaling Pathway

NOD exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It has been shown to down-regulate the expression of a subset of κB regulated genes.[7][8] This effect is, at least in part, mediated by the inhibition of RelA/p65 phosphorylation at Ser276.[7]

NFkB_Pathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to p65_p p65-Ser276(P) NFkB_n->p65_p phosphorylation Inflammatory_Genes Inflammatory Genes (e.g., VCAM-1, ICAM-1) p65_p->Inflammatory_Genes activates transcription TNFa TNF-α TNFa->IKK activates NOD N-Octanoyl Dopamine NOD->p65_p inhibits

Inhibition of NF-κB Signaling by NOD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound's cellular effects.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model.[1]

  • Culture Medium: Endothelial Cell Growth Medium supplemented with fetal bovine serum and essential growth factors.

  • Treatment: Cells are typically treated with NOD at concentrations ranging from 10 to 100 µM for various durations (e.g., 24 hours for gene expression studies).[1]

Gene Expression Analysis (Microarray)
  • RNA Isolation: Total RNA is isolated from HUVECs using a reagent like Trizol, followed by DNase treatment to remove genomic DNA contamination.[1]

  • RNA Quality Control: RNA concentration and integrity are assessed using a bioanalyzer.[1]

  • Microarray Platform: Affymetrix GeneChip arrays (e.g., HG_U133A 2.0) are utilized for genome-wide expression profiling.[1]

  • Data Analysis: Raw fluorescence intensity values are normalized (e.g., quantile normalization), and differential gene expression is analyzed using statistical software packages.[1][2]

Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription: 1 µg of total RNA is reverse-transcribed into cDNA.[1]

  • qPCR Reaction: qPCR is performed using a sequence detection system with specific TaqMan assays for target genes (e.g., BiP, CHOP) and a housekeeping gene (e.g., GAPDH) for normalization.[1]

  • Data Analysis: The comparative cycle threshold (ΔΔCt) method is used to determine the relative gene expression levels.[1]

Measurement of Intracellular ATP
  • Principle: The firefly luciferase assay is a common method, where the light emitted is proportional to the ATP concentration.[9][10]

  • Procedure:

    • Cells are lysed to release intracellular ATP.

    • The cell lysate is incubated with a reagent containing luciferase and its substrate, D-luciferin.

    • Luminescence is measured using a luminometer.

    • ATP concentration is calculated based on a standard curve generated with known ATP concentrations.[10]

Cell Viability Assay
  • Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with the compound of interest.

    • MTT reagent is added to each well and incubated.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular and genomic effects of this compound.

Experimental_Workflow cluster_InVitro In Vitro Experiments cluster_Analysis Downstream Analysis cluster_Genomic cluster_Functional Cell_Culture Cell Culture (e.g., HUVECs) Treatment Treatment with This compound Cell_Culture->Treatment Genomic_Analysis Genomic Analysis Treatment->Genomic_Analysis Functional_Assays Functional Assays Treatment->Functional_Assays RNA_Isolation RNA Isolation Genomic_Analysis->RNA_Isolation ATP_Assay Intracellular ATP Measurement Functional_Assays->ATP_Assay Viability_Assay Cell Viability Assay (MTT) Functional_Assays->Viability_Assay Western_Blot Western Blot (Protein Expression) Functional_Assays->Western_Blot Microarray Microarray Analysis RNA_Isolation->Microarray qPCR qPCR Validation Microarray->qPCR Data_Interpretation Data Interpretation and Pathway Analysis qPCR->Data_Interpretation ATP_Assay->Data_Interpretation Viability_Assay->Data_Interpretation Western_Blot->Data_Interpretation

General Experimental Workflow.

Conclusion

This compound demonstrates distinct and potent cellular activities compared to its parent molecule, dopamine. Its ability to induce the Unfolded Protein Response and inhibit NF-κB signaling highlights its potential as a therapeutic agent in conditions involving cellular stress and inflammation. The provided genomic and functional data, along with detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of drug discovery and development to further explore the therapeutic potential of this promising compound.

References

Safety Operating Guide

Proper Disposal of N-Octanoyl Dopamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Octanoyl dopamine (B1211576), a compound utilized in various research applications.

N-Octanoyl dopamine (NOD) is a derivative of dopamine and is recognized for its potential therapeutic properties. However, like all laboratory chemicals, it requires careful handling and disposal to mitigate risks to personnel and the environment. The following procedures are based on general best practices for chemical waste management and should be adapted to comply with all applicable national and local regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for dopamine hydrochloride, a related compound, indicates that it may cause an allergic skin reaction[1]. Therefore, a conservative approach should be taken with this compound.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

In the event of a spill, the area should be evacuated and ventilated. The spilled material should be collected using an absorbent, non-combustible material (e.g., sand, earth) and placed in a sealed container for disposal[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed professional waste disposal service[3]. Do not attempt to dispose of this chemical down the drain or in regular trash[4][5][6][7].

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms[4][7].

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed[4][7]. Store incompatible wastes separately to prevent dangerous reactions[8].

  • Containerization:

    • Use a leak-proof and compatible container for waste collection[7][9]. Plastic containers are often preferred over glass to minimize the risk of breakage[4].

    • Keep the waste container securely closed except when adding waste[7][10].

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area[8][9].

    • Ensure the storage area has secondary containment to capture any potential leaks[7].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[4][8][11].

    • Provide them with a complete list of the chemicals for disposal[4].

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory waste guidelines provide some context.

ParameterGuidelineSource
Small Spills Absorb with inert material and place in a sealed container for disposal.[1][2]
Container Labeling Must include "Hazardous Waste," full chemical name, and hazard pictograms.[4][7]
Waste Accumulation Follow institutional limits for the total volume of hazardous waste stored in the lab.[10]

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling and disposing of laboratory chemicals. Specific experimental protocols for the synthesis or use of this compound can be found in the cited research articles, which highlight its use in protecting cells from cold storage damage and its role in inhibiting cytokine production[12].

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Clean Spill with Absorbent Material & Place in Sealed Container spill->cleanup Yes containerize Place Waste in a Labeled, Compatible, & Sealed Container spill->containerize No cleanup->containerize label Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms containerize->label storage Store in Designated Hazardous Waste Accumulation Area with Secondary Containment label->storage disposal Contact EHS or Licensed Waste Disposal Service for Pickup storage->disposal end Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations for full compliance.

References

Personal protective equipment for handling N-Octanoyl dopamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like N-Octanoyl dopamine (B1211576) is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment and support groundbreaking research.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for N-Octanoyl dopamine is not publicly available, safety protocols can be established based on data for the closely related compound, dopamine hydrochloride, and general best practices for handling chemical reagents. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or natural rubber gloves are recommended. Inspect gloves before use and replace if damaged.[2]
Body Protection Laboratory coatA standard laboratory coat is required to prevent skin contact.[3]
Respiratory Protection Not generally required under normal useIn situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[1][2]

Operational Plan: Handling and Experimental Use

Storage and Handling:

  • Store this compound in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.

  • It is supplied as a white to beige powder.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.[1][3]

Experimental Protocol: Preparation of this compound Solution this compound is soluble in DMSO at a concentration of 20 mg/mL. The following is a general procedure for preparing a stock solution.

  • Preparation: Work in a chemical fume hood to minimize inhalation exposure.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of DMSO to the powder.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution at the recommended temperature, protected from light.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, and empty containers) in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.[4] All disposal activities must comply with local, state, and federal environmental regulations.[5]

Biological Effects and Signaling Pathway

This compound has been shown to induce the Unfolded Protein Response (UPR) in cells.[6] The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This response aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Below is a diagram illustrating the key signaling pathways of the Unfolded Protein Response that can be activated by this compound.

UPR_Pathway Unfolded Protein Response (UPR) Signaling Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol cluster_Nucleus Nucleus N-Octanoyl_Dopamine This compound ER_Stress ER Stress (Accumulation of unfolded proteins) N-Octanoyl_Dopamine->ER_Stress BiP BiP ER_Stress->BiP dissociation IRE1 IRE1 BiP->IRE1 PERK PERK BiP->PERK ATF6 ATF6 BiP->ATF6 XBP1_mRNA_splicing XBP1 mRNA splicing IRE1->XBP1_mRNA_splicing activates eIF2a_phosphorylation eIF2α Phosphorylation PERK->eIF2a_phosphorylation activates ATF6_cleavage ATF6 Cleavage (in Golgi) ATF6->ATF6_cleavage translocates to Golgi for sXBP1 sXBP1 (active transcription factor) XBP1_mRNA_splicing->sXBP1 UPR_target_genes UPR Target Genes (Chaperones, ERAD components) sXBP1->UPR_target_genes upregulates ATF4_translation ATF4 Translation eIF2a_phosphorylation->ATF4_translation leads to CHOP CHOP ATF4_translation->CHOP induces cleaved_ATF6 Cleaved ATF6 (active transcription factor) ATF6_cleavage->cleaved_ATF6 cleaved_ATF6->UPR_target_genes upregulates Apoptosis Apoptosis (if stress is unresolved) CHOP->Apoptosis

Caption: this compound induces ER stress, activating the UPR pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.